molecular formula C30H34N4O4 B8116082 5-TAMRA cadaverine

5-TAMRA cadaverine

Cat. No.: B8116082
M. Wt: 514.6 g/mol
InChI Key: GGMFTOCYWNYUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-TAMRA cadaverine is a vital building block for developing fluoresceinated bioconjugates, serving as a bright, orange-fluorescent probe for various research applications . This compound features a cadaverine (5-aminopentylamine) spacer arm that enables its primary application: acting as a fluorescent substrate for transglutaminases (e.g., TG2, Factor XIII) to label proteins via transamidation . It is also used to modify carboxylic acid groups on molecules after activation with reagents like EDC or DCC, forming a stable amide bond . Additionally, it can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be reduced to a stable amine derivative using sodium cyanoborohydride . In practical research, this compound functions as a direct substrate probe in activity-based protein profiling (ABPP), allowing for the direct detection and quantification of transamidating activity in enzymes like transglutaminase 2 (TG2) and Factor XIII without the need for secondary detection steps . Its spectral properties make it highly suitable for fluorescence-based detection and imaging; it exhibits excitation maxima around 544-552 nm and emission maxima at 571-578 nm, with a high extinction coefficient of 90,000 cm⁻¹M⁻¹ . This product is often offered as a purified single isomer to ensure better reproducibility and resolution in applications like HPLC purification, which can be problematic with mixed isomers . Key Specifications: • Molecular Weight: 514.62 g/mol • Excitation/Emission: ~544-552 nm / 571-578 nm • Extinction Coefficient: 90,000 cm⁻¹M⁻¹ • Solubility: Soluble in DMSO or DMF • Storage: Store desiccated at -20°C and protect from light

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMFTOCYWNYUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core mechanism of action for 5-TAMRA cadaverine, a widely used fluorescent probe. It details the biochemical processes, quantitative parameters, and experimental methodologies relevant to its application in scientific research.

Core Mechanism of Action

This compound functions as a high-affinity amine donor substrate for transglutaminase (TGase) enzymes.[1][2][3][4][5] Its mechanism is not pharmacological but biochemical, serving as a probe to identify and label protein substrates of this enzyme class.

The core of its action is a transamidation reaction catalyzed by transglutaminases. In this enzymatic process, the primary amine group of the cadaverine component of the molecule acts as a nucleophile. The transglutaminase facilitates the formation of a covalent bond between this amine and the γ-carboxamide group of a specific glutamine residue on a target protein. This reaction results in the release of ammonia and the formation of a highly stable γ-glutamyl-ε-lysyl isopeptide bond, effectively and permanently labeling the target protein with the TAMRA (tetramethylrhodamine) fluorophore.

This covalent labeling allows for the sensitive detection and visualization of transglutaminase activity and the identification of its protein substrates in various experimental systems.

Biochemical Pathway

The enzymatic reaction is a two-step process. First, the glutamine residue on the substrate protein binds to the active site of the transglutaminase, forming a thioester intermediate and releasing ammonia. Second, the primary amine of this compound enters the active site and resolves the intermediate, forming the final isopeptide bond and releasing the labeled protein.

TAMRA_Cadaverine_Mechanism cluster_0 Inputs cluster_1 Enzymatic Reaction cluster_2 Outputs Protein_Q Protein Substrate (with Glutamine Residue) TGase Transglutaminase (TGase) Protein_Q->TGase Binds to Active Site TAMRA_Cad This compound (Amine Donor) TAMRA_Cad->TGase Binds to Active Site Labeled_Protein Fluorescently Labeled Protein (Stable Isopeptide Bond) TGase->Labeled_Protein Catalyzes Covalent Bond Formation Ammonia Ammonia (NH3) TGase->Ammonia Releases

Caption: Transglutaminase-catalyzed labeling of a protein with this compound.

Quantitative Data Presentation

The utility of this compound is defined by its specific physicochemical properties and its reactivity in enzymatic assays. The following tables summarize key quantitative data.

Table 1: Physicochemical and Spectral Properties of this compound

Property Value Reference
Molecular Weight ~742.66 g/mol
Excitation Wavelength (λex) ~552 nm
Emission Wavelength (λem) ~578 nm
Extinction Coefficient (ε) 90,000 cm⁻¹ M⁻¹
Appearance Red solid

| Common Solvent | DMSO | |

Table 2: Illustrative Kinetic Parameters for Transglutaminase Activity Note: Data below is for Bacillus subtilis transglutaminase (bTG) with a specific peptide substrate (YAHQAHY) and dansyl-cadaverine, a different fluorescent amine donor. It is presented to illustrate the type of kinetic characterization performed in such assays.

Enzyme Substrate Sequence Amine Donor kcat/KM (μM⁻¹ min⁻¹) Reference

| bTG | YAHQAHY | Dansyl-cadaverine | 19 ± 3 | |

Table 3: Recommended Experimental Parameters for Protein Labeling

Parameter Recommended Value Notes Reference
Dye:Protein Molar Ratio 2:1 to 20:1 Optimal ratio should be determined empirically. 5:1 is a good starting point for antibodies (IgG).
Protein Concentration 3-10 mg/mL Recommended for efficient labeling.
Reaction Buffer Tris-buffered saline (TBS) Avoid buffers with primary amines (e.g., glycine).
Calcium Chloride (for Ca²⁺-dependent TGases) 5 mM Required for mammalian tissue transglutaminases.
Reducing Agent (optional) 1 mM DTT Can be included to maintain enzyme activity.
Incubation Temperature 37°C Standard for enzymatic reactions.

| Incubation Time | 30 minutes - 3 hours | Varies based on enzyme and substrate concentration. | |

Experimental Protocols

The following protocol provides a detailed methodology for the in vitro labeling of a target protein using a transglutaminase and this compound.

Protocol: In Vitro Labeling of Proteins

1. Reagent Preparation: a. Protein Solution: Prepare the target protein in a suitable buffer (e.g., 0.01 M phosphate-buffered saline, pH 7.2-7.4) at a concentration of 3-10 mg/mL. If the protein solution contains primary amines like Tris or glycine, it must be dialyzed against the reaction buffer. b. This compound Stock: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store protected from light. c. Reaction Buffer: Prepare Tris-buffered saline (TBS) containing 5 mM CaCl₂ and 1 mM DTT. d. Enzyme Solution: Prepare the transglutaminase (e.g., guinea pig liver TGase) at a working concentration of 100 µg/mL in the reaction buffer.

2. Labeling Reaction: a. In a microcentrifuge tube, combine the protein solution with the TGase solution. b. Add the this compound stock solution to the protein-enzyme mixture to achieve the desired final concentration (e.g., a 10:1 molar excess relative to the protein). c. Incubate the reaction mixture at 37°C for 30-60 minutes, protected from light.

3. Purification of the Labeled Conjugate: a. Prepare a spin desalting column (e.g., Sephadex G-25) by centrifuging to remove the storage buffer and equilibrating it with elution buffer (e.g., PBS). b. Apply the entire reaction mixture to the center of the equilibrated gel bed. c. Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 4 minutes). d. The purified, fluorescently labeled protein conjugate will be in the collection tube, separated from the unreacted this compound and enzyme.

4. Analysis and Storage: a. Determine the degree of substitution by measuring the absorbance of the conjugate at 280 nm (for protein) and ~552 nm (for TAMRA). b. Analyze the labeled protein via SDS-PAGE and visualize the fluorescent bands under UV irradiation to confirm successful labeling. c. Store the labeled conjugate at 4°C, protected from light.

Experimental Workflow

The general workflow for a protein labeling experiment is outlined below.

Experimental_Workflow start Start prep 1. Prepare Reagents - Target Protein - this compound Stock - TGase & Buffer start->prep react 2. Set up Labeling Reaction (Combine Protein, TGase, TAMRA-Cad) prep->react incubate 3. Incubate (e.g., 37°C, 30-60 min) react->incubate purify 4. Purify Conjugate (Spin Column Chromatography) incubate->purify analyze 5. Analyze Labeled Protein - Spectrophotometry (DOS) - SDS-PAGE (Fluorescence) purify->analyze end_node End analyze->end_node

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-TAMRA Cadaverine

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a widely used fluorescent probe in biological research.

Core Properties of this compound

5-TAMRA (Tetramethylrhodamine) cadaverine is a derivative of the bright orange-fluorescent dye, TAMRA. It is the purified single isomer of the more common 5(6)-TAMRA cadaverine mixture and is often preferred in complex biological applications where reproducibility is critical.[1][2] The primary amine of the cadaverine moiety allows for its conjugation to various biomolecules.[2]

Chemical and Physical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₃₀H₃₄N₄O₄[1][]
Molecular Weight ~514.6 g/mol
Excitation Maximum (λex) ~553 nm
Emission Maximum (λem) ~575 nm
Molar Extinction Coefficient (ε) ~91,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.1
Solubility Soluble in DMSO, DMF, MeOH
Appearance Dark purple/red solid
Storage Conditions -20°C, protected from light

Chemical Structure and Reactivity

This compound possesses a primary aliphatic amine on the cadaverine linker, which serves as the reactive handle for conjugation. This amine can be coupled to various functional groups, making it a versatile tool for labeling biomolecules.

Key Reactions:
  • Carboxylic Acid Coupling: In the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), the primary amine of this compound can react with carboxylic acid groups to form a stable amide bond. This is a common method for labeling proteins and other molecules containing carboxyl groups.

  • Reaction with Aldehydes and Ketones: The primary amine can reversibly react with aldehydes and ketones to form a Schiff base. This intermediate can then be reduced using agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to yield a stable secondary amine linkage.

  • Transglutaminase Substrate: this compound is a well-established substrate for transglutaminases (TGs). These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on a protein and the primary amine of this compound.

Experimental Protocols and Methodologies

Protocol 1: Transglutaminase-Mediated Protein Labeling

This protocol describes the general procedure for labeling a target protein containing accessible glutamine residues with this compound using a transglutaminase enzyme.

Materials:

  • Target protein in a suitable buffer (e.g., Tris or HEPES, pH 7.5-8.5)

  • This compound

  • Transglutaminase (e.g., microbial or tissue transglutaminase)

  • Calcium Chloride (CaCl₂) solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching buffer (e.g., EDTA or a high concentration of a primary amine like Tris)

  • Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye.

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

    • Prepare a 100 mM stock solution of CaCl₂ in water.

    • Reconstitute transglutaminase according to the manufacturer's instructions.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 mg/mL) with the reaction buffer.

    • Add CaCl₂ to the reaction mixture to the final concentration recommended for the specific transglutaminase (typically 1-10 mM).

    • Add the this compound stock solution to the reaction mixture. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.

    • Initiate the reaction by adding the transglutaminase enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the transglutaminase (e.g., 37°C) for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer. For example, add EDTA to a final concentration that chelates all the Ca²⁺ ions, or add a high concentration of Tris buffer.

  • Purification:

    • Remove the unreacted this compound and the transglutaminase from the labeled protein using gel filtration chromatography (e.g., Sephadex G-25), spin columns, or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~553 nm (for 5-TAMRA).

Visualizations of Key Processes

The following diagrams illustrate the primary mechanisms of action and experimental workflows for this compound.

transglutaminase_labeling Transglutaminase-Catalyzed Labeling Workflow cluster_materials Reactants cluster_reaction Reaction & Purification cluster_products Products Protein Target Protein (with Glutamine) Incubate Incubate at 37°C (1-2 hours) Protein->Incubate TAMRA This compound TAMRA->Incubate TG Transglutaminase + Ca2+ TG->Incubate Purify Purification (Gel Filtration/Dialysis) Incubate->Purify Reaction Mixture LabeledProtein Labeled Protein (Fluorescent) Purify->LabeledProtein ExcessDye Excess Dye & Enzyme Purify->ExcessDye

Caption: Workflow for labeling a target protein with this compound using transglutaminase.

edc_coupling_pathway EDC-Mediated Coupling Pathway Carboxyl Carboxylic Acid (-COOH on Protein) Intermediate O-acylisourea (Active Intermediate) Carboxyl->Intermediate + EDC EDC (Carbodiimide) EDC->Intermediate Amide_Bond Stable Amide Bond (Labeled Protein) Intermediate->Amide_Bond TAMRA_Amine This compound (Primary Amine) TAMRA_Amine->Amide_Bond +

Caption: Reaction pathway for coupling this compound to a carboxylic acid via EDC activation.

References

5-TAMRA Cadaverine: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of 5-TAMRA cadaverine, a widely utilized fluorescent probe in biological research and drug development. This document outlines its key characteristics, experimental protocols for its use, and its common applications, presenting quantitative data in a clear, tabular format and illustrating experimental workflows with detailed diagrams.

Core Spectral and Physicochemical Properties

5-TAMRA (Tetramethylrhodamine) cadaverine is a derivative of the bright, orange-red fluorescent dye, tetramethylrhodamine. The cadaverine linker provides a primary amine group, enabling its covalent attachment to various biomolecules.[1][2][3] The single isomer, this compound, is often preferred over the mixed isomer counterparts (5(6)-TAMRA) in applications demanding high reproducibility, as the precise attachment point can influence the fluorophore's environment and, consequently, its spectral behavior.[1][2]

Quantitative Spectral Data

The following table summarizes the key spectral and physical properties of this compound. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

PropertyValueNotes
Excitation Maximum (λex) 552 - 553 nmCan be efficiently excited by the 543 nm and 561 nm laser lines.
Emission Maximum (λem) 575 - 578 nmEmits in the orange-red region of the visible spectrum.
Molar Extinction Coefficient (ε) 91,000 cm⁻¹M⁻¹At the excitation maximum.
Molecular Weight ~514.6 g/mol (free acid)Varies slightly depending on the salt form (e.g., TFA salt).
Solubility Soluble in DMSO, DMF, and MethanolStock solutions are typically prepared in anhydrous DMSO.
Appearance Red to dark purple solid

Experimental Protocols

Accurate characterization and utilization of this compound necessitate standardized experimental protocols. Below are methodologies for preparing the dye and measuring its spectral properties.

Preparation of this compound Stock Solution

A consistent and accurate stock solution is fundamental for reproducible experimental results.

  • Weighing: Carefully weigh a precise amount of this compound solid in a microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

  • Vortexing: Vortex the solution thoroughly until all the solid is dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Measurement of Absorption and Emission Spectra

Determining the precise absorption and emission maxima in the experimental buffer is crucial for optimal experimental setup.

  • Dilution: Prepare a dilute solution of this compound from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration should be in the low micromolar range to avoid inner filter effects.

  • Absorption Spectrum:

    • Use a UV-Vis spectrophotometer.

    • Blank the instrument with the experimental buffer.

    • Measure the absorbance of the this compound solution across a wavelength range of approximately 400 nm to 650 nm.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

  • Emission Spectrum:

    • Use a fluorescence spectrometer (fluorometer).

    • Set the excitation wavelength to the determined absorption maximum (e.g., 552 nm).

    • Scan the emission spectrum over a wavelength range from approximately 560 nm to 700 nm.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

Applications and Labeling Chemistry

This compound serves as a versatile fluorescent label for a wide array of biomolecules. Its primary amine allows for its conjugation to various functional groups.

Common Applications
  • Protein and Peptide Labeling: It is widely used to fluorescently label proteins and peptides for visualization in fluorescence microscopy, flow cytometry, and immunoassays.

  • Fluorescent Transglutaminase Substrate: It acts as a substrate for transglutaminases, enabling the fluorescent labeling of proteins through transamidation.

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA is often used as an acceptor fluorophore in FRET-based assays, frequently paired with a donor fluorophore like fluorescein (FAM).

  • Oligonucleotide Labeling: It can be used for labeling nucleic acids in applications such as automated DNA sequencing and hybridization assays.

Chemical Reactivity and Labeling Workflow

The primary amine of this compound can be coupled to molecules containing:

  • Carboxylic Acids: In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), it forms a stable amide bond.

  • Activated Esters (e.g., NHS esters): It reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.

  • Aldehydes and Ketones: It can reversibly couple to form a Schiff base, which can be stabilized by reduction with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).

The following diagram illustrates a typical workflow for labeling a protein with this compound via its carboxylic acid groups.

protein_labeling_workflow cluster_activation Activation of Protein Carboxyl Groups cluster_conjugation Conjugation cluster_purification Purification Protein Protein with -COOH groups Activated_Protein Protein with NHS-ester groups Protein->Activated_Protein Activation EDC_NHS EDC and NHS EDC_NHS->Activated_Protein Labeled_Protein Labeled Protein (Stable Amide Bond) Activated_Protein->Labeled_Protein Conjugation TAMRA This compound (-NH2) TAMRA->Labeled_Protein Purification Size Exclusion Chromatography Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product Removal of unreacted dye

Protein Labeling Workflow with this compound.

Signaling Pathway Investigation

While this compound itself is not directly involved in signaling pathways, its utility as a fluorescent label is paramount in their study. For instance, a protein involved in a specific signaling cascade can be labeled with this compound to track its localization, interaction with other proteins (via FRET), or changes in its expression levels under different cellular conditions.

The diagram below illustrates a generic signaling pathway where a protein of interest, labeled with this compound, is tracked upon receptor activation.

signaling_pathway Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binds POI Protein of Interest (POI-TAMRA) Receptor->POI Activates/Recruits Downstream_Effector Downstream Effector POI->Downstream_Effector Activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Tracking a Labeled Protein in a Signaling Pathway.

References

5-TAMRA Cadaverine: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of 5-TAMRA cadaverine, a widely used fluorescent probe. This document details its excitation and emission characteristics, provides methodologies for its spectral analysis, and illustrates its use in a key biochemical assay.

Core Spectral Properties

5-TAMRA (Tetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye known for its high photostability and pH-insensitivity. As a derivative of rhodamine, it is frequently utilized for labeling biomolecules. The cadaverine linker provides a primary amine, enabling its use as a substrate for enzymes like transglutaminases or for conjugation to molecules with reactive carboxylic acid groups.

Data Presentation: Spectral Characteristics

The following table summarizes the key spectral properties of this compound, compiled from various sources. These values are essential for configuring fluorescence instrumentation for optimal detection.

PropertyWavelength (nm)Source(s)
Excitation Maximum (λex) ~545 - 553 nm[1][2][3]
Emission Maximum (λem) ~571 - 578 nm[2][3]

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which it is conjugated.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use in quantitative assays. Below is a detailed protocol for determining its excitation and emission spectra.

Methodology for Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS) or other aqueous buffer of choice (e.g., Tris-HCl)

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1-10 mg/mL in anhydrous DMSO or DMF. Ensure the solution is thoroughly mixed. This stock solution should be stored at -20°C and protected from light.

  • Working Solution Preparation:

    • Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for fluorescence measurements. A typical starting concentration is 1 µM. The optimal concentration should be determined empirically to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure a stable output.

    • Set the excitation and emission slit widths. A common starting point is 5 nm for both.

  • Measuring the Emission Spectrum:

    • Place a cuvette with the working solution of this compound into the sample holder of the spectrofluorometer.

    • Set the excitation wavelength to the expected maximum (e.g., 550 nm).

    • Scan a range of emission wavelengths, for example, from 560 nm to 700 nm.

    • The resulting spectrum will show the fluorescence intensity as a function of emission wavelength, with the peak indicating the emission maximum (λem).

  • Measuring the Excitation Spectrum:

    • Set the emission wavelength to the determined maximum (e.g., 575 nm).

    • Scan a range of excitation wavelengths, for example, from 480 nm to 570 nm.

    • The resulting spectrum will show the fluorescence intensity as a function of excitation wavelength, with the peak indicating the excitation maximum (λex).

  • Data Analysis:

    • The collected spectra can be used to determine the precise excitation and emission maxima. It is also good practice to measure the spectrum of a buffer-only blank and subtract it from the sample spectra to correct for background fluorescence.

Mandatory Visualization

The following diagrams illustrate the fundamental principles of fluorescence and a key application of this compound.

Fluorescence_Principle cluster_0 Ground State (S0) cluster_1 Excited State (S1) S0 Molecule at Ground State S1 Molecule at Excited State S0->S1 Excitation (Absorption of light) S1->S0 Emission (Fluorescence)

Principle of Fluorescence Excitation and Emission.

This compound is a known substrate for transglutaminases (TG), enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a lysine residue. In a common assay format, this compound acts as a fluorescent amine donor that becomes incorporated into a target protein or peptide containing a reactive glutamine.

Transglutaminase_Assay cluster_workflow Transglutaminase Activity Assay Workflow cluster_reaction Biochemical Reaction start Start reagents Combine Reagents: - Transglutaminase (TG) Enzyme - Gln-containing Substrate (e.g., Casein) - this compound - Ca2+ start->reagents incubation Incubate at 37°C reagents->incubation incorporation TG catalyzes incorporation of This compound into substrate incubation->incorporation stop_reaction Stop Reaction (e.g., add EDTA) incorporation->stop_reaction detection Measure Fluorescence (λex ~550 nm, λem ~575 nm) stop_reaction->detection end End detection->end Substrate Gln-Substrate Product Fluorescently Labeled Substrate Substrate->Product TG Transglutaminase Ca2+ TAMRA This compound TAMRA->Product

Experimental Workflow for a Transglutaminase Assay.

References

A Technical Guide to 5-TAMRA Cadaverine for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-TAMRA cadaverine, a versatile fluorescent probe for labeling biomolecules. This document details its chemical and spectral properties, provides protocols for its use in bioconjugation and enzymatic labeling, and illustrates its application in studying cellular signaling pathways.

Core Concepts

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-fluorescent dye widely used in life sciences research.[1] The cadaverine derivative of 5-TAMRA provides a primary amine group, making it a valuable tool for conjugation to various functional groups on biomolecules. This compound serves as a building block for creating fluorescent bioconjugates and acts as a fluorescent substrate for enzymes like transglutaminase.[2][3][4][5] It is the purified single isomer of the 5(6)-TAMRA cadaverine mixture, which is preferred for applications where reproducibility is critical.

Data Presentation

The quantitative properties of this compound are crucial for designing and optimizing fluorescent labeling experiments. The following tables summarize these key characteristics.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C30H34N4O4
Molecular Weight 514.6 g/mol
Appearance Red solid
Solubility DMSO, DMF, MeOH
Storage -20°C, protect from light
Spectral Properties
PropertyValueReference
Excitation Maximum (λex) ~552 nm
Emission Maximum (λem) ~578 nm
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.1-0.3

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with this compound using EDC Chemistry

This protocol describes the covalent labeling of a protein's free carboxylic acid groups (e.g., on aspartic and glutamic acid residues, or the C-terminus) with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Purified protein (2-10 mg/mL in amine-free buffer, e.g., MES buffer, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of EDC (and optionally NHS) in reaction buffer.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of this compound to the protein solution.

    • Add a 50 to 100-fold molar excess of EDC (and NHS) to the reaction mixture.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Separate the labeled protein from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and ~552 nm (Amax).

    • Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein. A correction factor for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.

Protocol 2: Transglutaminase-Mediated Labeling of a Protein

This protocol describes the enzymatic incorporation of this compound into a protein containing accessible glutamine residues using transglutaminase (TGase).

Materials:

  • Target protein with accessible glutamine residues

  • Microbial Transglutaminase (MTG)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5

  • Stop Solution: 50 mM EDTA

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 mg/mL), this compound (at a final concentration of 0.1-1 mM), and MTG (at a final concentration of 10-50 µg/mL) in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution.

  • Purification: Remove unreacted this compound by size-exclusion chromatography or dialysis.

  • Analysis: The incorporation of this compound can be confirmed by fluorescence imaging of an SDS-PAGE gel or by fluorescence spectroscopy.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways where this compound-labeled biomolecules can be utilized.

G Workflow for EDC-Mediated Protein Labeling cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis p Protein in Amine-Free Buffer r Mix & Incubate (RT, 2h, dark) p->r d This compound in DMSO d->r e EDC/NHS in Buffer e->r q Quench Reaction r->q pu Size-Exclusion Chromatography q->pu a Determine DOL (Spectroscopy) pu->a

Caption: Workflow for labeling proteins with this compound using EDC chemistry.

G Transglutaminase-Mediated Protein Labeling cluster_0 Components cluster_1 Reaction cluster_2 Outcome cluster_3 Purification prot Target Protein (with Gln residues) react Incubate at 37°C prot->react tamra This compound tamra->react tgase Transglutaminase tgase->react labeled_prot Labeled Protein react->labeled_prot unreacted Unreacted Dye react->unreacted purify Purification (e.g., Dialysis) labeled_prot->purify unreacted->purify

Caption: General workflow for enzymatic labeling of proteins with this compound.

G Studying Receptor-Mediated Endocytosis cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular ligand 5-TAMRA-Labeled Ligand binding Ligand-Receptor Binding ligand->binding receptor Cell Surface Receptor receptor->binding pit Clathrin-Coated Pit Formation binding->pit vesicle Endocytic Vesicle pit->vesicle endosome Early Endosome vesicle->endosome sorting Sorting to Lysosome or Recycling endosome->sorting

Caption: Using 5-TAMRA-labeled ligands to trace receptor-mediated endocytosis.

G Visualizing Focal Adhesion Dynamics cluster_0 Components cluster_1 Focal Adhesion Complex ecm Extracellular Matrix integrin Integrin ecm->integrin complex Focal Adhesion Assembly integrin->complex fa_protein 5-TAMRA-Labeled Focal Adhesion Protein (e.g., Talin, Vinculin) fa_protein->complex actin Actin Cytoskeleton complex->actin

Caption: Visualizing focal adhesion components with 5-TAMRA-labeled proteins.

References

The Principle of 5-TAMRA Cadaverine in Transglutaminase Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminases (TGs) are a family of calcium-dependent enzymes that play a crucial role in a variety of biological processes, including protein cross-linking, cell adhesion, and signal transduction.[1] Dysregulation of transglutaminase activity has been implicated in numerous diseases, making them a significant target for drug discovery and development. This technical guide provides an in-depth overview of the core principles behind the use of 5-TAMRA cadaverine as a fluorescent probe in transglutaminase assays, offering detailed methodologies and data for researchers in the field.

Core Principle of the Assay

The transglutaminase assay utilizing this compound is a highly sensitive method for quantifying the enzymatic activity of transglutaminases. The fundamental principle of this assay lies in the calcium-dependent acyl-transfer reaction catalyzed by transglutaminases.[1]

In this reaction, the γ-carboxamide group of a glutamine residue within a substrate protein or peptide serves as the acyl donor. In the presence of an active transglutaminase, this acyl group is transferred to a primary amine, such as the one present in this compound. 5-TAMRA (Tetramethylrhodamine) is a bright orange fluorescent dye, and its cadaverine derivative acts as a fluorescent amine donor substrate.[2][3]

When this compound is enzymatically incorporated into a glutamine-containing substrate, the fluorescent probe becomes covalently attached to the substrate. The resulting increase in fluorescence, associated with the substrate, is directly proportional to the transglutaminase activity. This allows for the quantitative determination of enzyme kinetics, inhibitor screening, and the characterization of transglutaminase activity in various biological samples.

Data Presentation

Physicochemical and Spectral Properties of this compound
PropertyValueReference
Molecular Weight 514.63 g/mol [4]
Excitation Maximum (λex) ~553 nm
Emission Maximum (λem) ~575 nm
Extinction Coefficient 91,000 cm⁻¹M⁻¹
Solubility DMSO, DMF, MeOH
Kinetic Parameters
SubstrateEnzymeKₘ (μM)Reference
MonodansylcadaverinegpTG14
N,N-dimethylcaseingpTG5

Experimental Protocols

The following is a detailed protocol for an in vitro transglutaminase assay adapted from methodologies for similar fluorescent cadaverine derivatives. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Transglutaminase Solution: Reconstitute the transglutaminase enzyme (e.g., human TG2) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a desired stock concentration. Store in aliquots at -80°C.

  • Glutamine Donor Substrate: Prepare a stock solution of a glutamine-containing substrate, such as N,N-dimethylcasein, at a concentration of 10 mg/mL in deionized water.

  • Assay Buffer: Prepare a 2X assay buffer containing 100 mM Tris-HCl (pH 7.5), 20 mM CaCl₂, and 20 mM DTT.

Assay Procedure
  • In a 96-well black microplate, add the following components in the indicated order:

    • 50 μL of 2X Assay Buffer

    • 10 μL of Glutamine Donor Substrate (final concentration, 1 mg/mL)

    • 10 μL of this compound (final concentration, 10-50 μM, requires optimization)

    • 20 μL of deionized water

  • To initiate the reaction, add 10 μL of the transglutaminase solution to each well. For negative controls, add 10 μL of the enzyme storage buffer.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 10 μL of 0.5 M EDTA to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for TAMRA (e.g., Ex/Em = 553/575 nm).

Data Analysis

Subtract the fluorescence of the negative control wells from the fluorescence of the experimental wells. The resulting net fluorescence is proportional to the transglutaminase activity. For kinetic studies, vary the substrate concentrations and measure the initial reaction velocities to determine Kₘ and Vₘₐₓ values using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent1 This compound Stock Solution step1 Add Reagents to 96-well Plate reagent1->step1 reagent2 Transglutaminase Solution step2 Initiate Reaction with Transglutaminase reagent2->step2 reagent3 Glutamine Donor Substrate reagent3->step1 reagent4 Assay Buffer reagent4->step1 step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction with EDTA step3->step4 step5 Measure Fluorescence step4->step5 analysis1 Subtract Background Fluorescence step5->analysis1 analysis2 Determine Net Fluorescence analysis1->analysis2 analysis3 Kinetic Analysis (Km, Vmax) analysis2->analysis3 TG2_Signaling Ca_ion Ca²⁺ TG2_active Active TG2 (Ca²⁺-bound) Ca_ion->TG2_active Activation GTP GTP TG2_inactive Inactive TG2 (GTP-bound) GTP->TG2_inactive Inhibition TG2_inactive->TG2_active Conformational Change Crosslinked_Product Fluorescently Labeled Substrate TG2_active->Crosslinked_Product Catalysis Substrate Glutamine-containing Substrate Substrate->Crosslinked_Product TAMRA_Cad 5-TAMRA Cadaverine TAMRA_Cad->Crosslinked_Product Fluorescence Fluorescence Signal Crosslinked_Product->Fluorescence Detection TG2_Regulation Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) GPCR G-Protein Coupled Receptors (GPCR) Extracellular_Stimuli->GPCR Integrins Integrins Extracellular_Stimuli->Integrins PLC Phospholipase C (PLC) GPCR->PLC TG2_active Active TG2 Integrins->TG2_active Activation IP3 IP₃ PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Ca_Release->TG2_active Activation NFkB NF-κB Pathway TG2_active->NFkB PI3K_Akt PI3K/Akt Pathway TG2_active->PI3K_Akt ECM_Remodeling ECM Remodeling TG2_active->ECM_Remodeling Gene_Expression Altered Gene Expression NFkB->Gene_Expression Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival

References

An In-depth Technical Guide to the Safe Handling of 5-TAMRA Cadaverine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of fluorescent probes is integral to elucidating complex biological processes. 5-TAMRA (Tetramethylrhodamine) cadaverine is a key fluorescent reagent, an amine-reactive building block employed in the creation of fluorescently-labeled bioconjugates.[1][2][3][4] This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 5-TAMRA cadaverine powder to ensure its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a dark purple to red solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] It is a derivative of the bright orange fluorophore, tetramethylrhodamine (TAMRA). The cadaverine linker provides a primary amine group, enabling its conjugation to molecules containing activated carboxylic acids (e.g., in the presence of EDC) or sulfonyl chlorides.

Table 1: Physical and Spectral Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃₀H₃₄N₄O₄
Molecular Weight~514.6 g/mol
AppearanceDark purple/Red solid
SolubilityDMSO, DMF, MeOH
Excitation Maximum (λex)~544 - 553 nm
Emission Maximum (λem)~571 - 578 nm
Molar Extinction Coefficient~91,000 cm⁻¹M⁻¹

Safety and Handling

Proper handling of this compound powder is crucial to minimize exposure and ensure laboratory safety. While some safety data sheets indicate no known OSHA hazards for similar TAMRA derivatives, it is prudent to handle all chemical reagents with care.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields are recommended.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be used.

  • Body Protection: A laboratory coat or other protective clothing is advised.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.

Engineering Controls

Work with this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for aerosolization.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe in the dust.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store at -20°C in a dry, well-ventilated place.

  • Keep the container tightly closed.

  • Protect from light and moisture.

  • The product is generally stable for at least 12 months from the date of receipt when stored as recommended.

Table 2: Summary of Safety and Handling Recommendations

PrecautionRecommendationSource(s)
Eye ProtectionSafety glasses with side shields
Hand ProtectionChemical-resistant gloves
VentilationWork in a well-ventilated area or chemical fume hood
Storage Temperature-20°C
Storage ConditionsKeep dry, protected from light, and tightly sealed
IncompatibilitiesStrong oxidizing agents, strong acids

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If symptoms persist, seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.

  • Ingestion: If swallowed, seek immediate medical assistance.

Spill and Disposal Procedures

Spill Response:

  • Use personal protective equipment.

  • For powder spills, cover with a plastic sheet to minimize spreading.

  • Sweep up the spilled material and place it in a suitable container for disposal.

  • Avoid creating dust.

  • Clean the contaminated surface thoroughly.

Disposal:

  • Dispose of waste in accordance with federal, state, and local environmental control regulations.

Experimental Protocols and Considerations

This compound is primarily used for bioconjugation, where it is coupled to molecules containing an activated carboxylic acid. This is often achieved using a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Preparation of Stock Solutions

To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO or DMF. For example, to create a 10 mM stock solution, the appropriate volume of solvent can be calculated based on the mass of the powder. Stock solutions can be aliquoted and stored at -20°C, protected from light.

General Protein Labeling Protocol via EDC Chemistry

This protocol provides a general guideline for labeling a protein with this compound using EDC. Optimization will be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Quenching buffer (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Activate Carboxylic Acids: Add a molar excess of EDC (and optionally NHS) to the protein solution. Incubate for 15 minutes at room temperature.

  • Labeling Reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein will need to be optimized but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding a quenching buffer to consume unreacted EDC.

  • Purification: Remove unconjugated this compound and byproducts by size-exclusion chromatography or dialysis.

Workflow for Protein Labeling and Purification

The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequent purification.

G Workflow for this compound Protein Conjugation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer) activate Activate Protein Carboxyl Groups (with EDC/NHS) prep_protein->activate prep_dye Prepare this compound Stock Solution (DMSO/DMF) labeling Add this compound Incubate (1-2h, RT, dark) prep_dye->labeling activate->labeling quench Quench Reaction (e.g., with Tris buffer) labeling->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Labeled Protein (Spectroscopy, SDS-PAGE) purify->analyze

This compound Protein Conjugation Workflow

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules. By adhering to the safety precautions and handling guidelines outlined in this document, researchers can safely and effectively utilize this reagent in their experimental workflows. Careful planning of the labeling and purification steps will ensure the generation of high-quality fluorescently-labeled conjugates for downstream applications.

References

A Technical Guide to the Discovery and Synthesis of Rhodamine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and application of rhodamine-based fluorescent probes. Rhodamine dyes are a cornerstone of fluorescence imaging and sensing due to their exceptional photophysical properties, including high molar extinction coefficients, excellent fluorescence quantum yields, and remarkable photostability.[1][2] Their versatile xanthene core structure allows for extensive chemical modifications, leading to a vast library of probes tailored for specific analytes and biological environments.

Core Principles of Rhodamine-Based Probes

The functionality of many rhodamine-based probes hinges on a structural equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form.[2][3][4] This "off-on" switching mechanism is often triggered by the presence of a specific analyte, such as a metal ion, which induces the ring-opening process. This distinct change in optical properties forms the basis for their use as highly sensitive and selective chemosensors.

Beyond simple ion detection, the design of rhodamine probes has evolved to incorporate various signaling mechanisms, including:

  • Photoinduced Electron Transfer (PET): Quenching of fluorescence by an electron transfer process that is inhibited upon analyte binding.

  • Chelation Enhanced Fluorescence (CHEF): Enhancement of fluorescence upon metal ion chelation, which restricts intramolecular rotations that otherwise lead to non-radiative decay.

  • Intramolecular Charge Transfer (ICT): Changes in the electronic distribution within the molecule upon analyte interaction, leading to shifts in the fluorescence emission.

  • Fluorescence Resonance Energy Transfer (FRET): Energy transfer between two fluorophores, where the efficiency of transfer is modulated by the presence of the analyte.

These diverse mechanisms have enabled the development of rhodamine probes for a wide array of applications, from monitoring enzymatic activity to imaging subcellular structures.

Synthetic Strategies

The synthesis of rhodamine derivatives has been a subject of extensive research, with methodologies evolving to enhance yield, purity, and functional diversity.

Traditionally, rhodamines are synthesized through the condensation of 3-aminophenols with phthalic anhydrides or their derivatives. For instance, Rhodamine B base can be prepared by heating a mixture of m-diethylaminophenol and phthalic anhydride. A significant challenge in this approach, especially with unsymmetrical anhydrides, is the formation of regioisomers which are often difficult to separate.

To address the limitations of classical methods, researchers have developed more controlled and efficient synthetic routes:

  • Use of Phthalaldehydic Acids: Replacing anhydrides with phthalaldehydic acids provides a single point of reactivity, thus avoiding the generation of isomers and allowing for the synthesis of isomerically pure functionalized rhodamines.

  • Microwave-Assisted Synthesis: This green chemistry approach significantly reduces reaction times, increases yields, and simplifies experimental procedures for the synthesis of rhodamine derivatives.

  • Post-Synthetic Modification: A common strategy involves the derivatization of the parent rhodamine structure, such as Rhodamine 6G, to introduce specific functionalities. For example, the reaction of Rhodamine 6G with secondary amines can introduce hydroxyl groups that can be further esterified to create fluorescent initiators for polymerization.

Quantitative Data of Selected Rhodamine Probes

The photophysical properties of rhodamine probes are critical for their application. The following table summarizes key data for some representative rhodamine derivatives.

Probe/DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Target Analyte/ApplicationReference
Rhodamine B~560~580~0.35>100,000General staining, pH sensing
Rhodamine 6G~525~555~0.95>100,000Laser dye, tracer, pH sensing
TRITC~550~575--Protein labeling
Rhodamine 123~505~525--Mitochondrial staining
RhB-DCT~560 (with Fe³⁺)~583 (with Fe³⁺)--Fe³⁺ detection
RD1-RD4-~565 (with Cu²⁺)--Cu²⁺ detection
Rh-TEF----Hg²⁺ detection
Janelia Fluor Dyes549-664571-6840.41-0.9175,000-151,000Live-cell imaging

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of rhodamine-based probes.

Materials:

  • m-Diethylaminophenol

  • Phthalic anhydride

  • Caustic soda (NaOH)

  • Carbon dioxide or other inert gas

Procedure:

  • Combine 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride in a suitable reaction vessel.

  • Heat the stirred mixture to 175°C under a blanket of carbon dioxide.

  • Maintain the reaction mixture at 170-175°C for 6-7 hours.

  • Cool the mixture to 40°C and discharge it into water.

  • Adjust the pH of the resulting slurry to 12 by adding caustic soda.

  • Recover the insoluble material by filtration.

  • Rinse the filter cake with water and dry to obtain Rhodamine B Base. The expected yield is approximately 90% of the theoretical yield.

Materials:

  • Rhodamine 6G

  • Hydrazine hydrate

  • Methanol

Procedure:

  • Dissolve Rhodamine 6G in methanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture to reflux for 4 hours, or until the solution becomes nearly colorless.

  • Cool the reaction to room temperature.

  • Remove the methanol by rotary evaporation.

  • Wash the crude product with distilled water.

  • Dry the resulting pink solid under vacuum to obtain Rhodamine 6G hydrazide.

Materials:

  • Rhodamine-based probe stock solution (e.g., in DMSO or acetonitrile)

  • Buffer solution (e.g., HEPES or PBS, pH adjusted to physiological range)

  • Stock solutions of various metal ions

  • Fluorometer

Procedure:

  • Prepare a working solution of the rhodamine probe in the chosen buffer. The final concentration of the organic solvent should be kept low to maintain biological compatibility.

  • In a cuvette, add the probe solution.

  • Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be chosen based on the absorbance maximum of the ring-opened form of the probe.

  • Add a small aliquot of the metal ion stock solution to the cuvette and mix thoroughly.

  • Record the fluorescence spectrum again after a short incubation period. A significant increase in fluorescence intensity indicates the detection of the metal ion.

  • To test for selectivity, repeat the experiment with other competing metal ions. A selective probe will show a significant fluorescence enhancement only in the presence of the target ion.

  • For quantitative analysis, titrate the probe solution with increasing concentrations of the target metal ion and plot the fluorescence intensity against the metal ion concentration.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Rhodamine Phalloidin stock solution

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • After fixation and permeabilization of the cells, wash them with PBS.

  • Prepare a working solution of Rhodamine Phalloidin in PBS.

  • Incubate the cells with the Rhodamine Phalloidin solution for a sufficient time to allow for staining of the F-actin. Staining should be performed immediately after fixation and permeabilization for optimal results.

  • Wash the cells with PBS to remove unbound probe.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the stained cells using a fluorescence microscope with appropriate filters for rhodamine fluorescence (typically excitation around 540-570 nm and emission around 570-620 nm).

Visualizations

The following diagrams illustrate key concepts in the design and application of rhodamine-based fluorescent probes.

G General Mechanism of Spirolactam-Based Rhodamine Probes cluster_0 Properties cluster_1 Properties Probe (Spirolactam Form) Probe (Spirolactam Form) Probe-Analyte Complex (Ring-Opened Form) Probe-Analyte Complex (Ring-Opened Form) Probe (Spirolactam Form)->Probe-Analyte Complex (Ring-Opened Form) + Analyte Non-fluorescent Non-fluorescent Probe (Spirolactam Form)->Non-fluorescent Colorless Colorless Probe (Spirolactam Form)->Colorless Probe-Analyte Complex (Ring-Opened Form)->Probe (Spirolactam Form) - Analyte Fluorescent Fluorescent Probe-Analyte Complex (Ring-Opened Form)->Fluorescent Colored Colored Probe-Analyte Complex (Ring-Opened Form)->Colored Analyte Analyte

Caption: Spirolactam ring-opening mechanism of rhodamine probes.

G Synthetic Workflow for a Functionalized Rhodamine Probe cluster_0 Starting Materials Rhodamine Core Rhodamine Core Functionalization Functionalization Rhodamine Core->Functionalization Introduce reactive group Purification Purification Functionalization->Purification e.g., chromatography Characterization Characterization Purification->Characterization NMR, Mass Spec Final Probe Final Probe Characterization->Final Probe Functionalizing Agent Functionalizing Agent Functionalizing Agent->Functionalization

Caption: General workflow for rhodamine probe synthesis.

G Signaling Pathways in Rhodamine Probe Design Analyte Binding Analyte Binding Conformational Change Conformational Change Analyte Binding->Conformational Change Spirolactam Ring Opening Spirolactam Ring Opening Conformational Change->Spirolactam Ring Opening Inhibition of PET Inhibition of PET Conformational Change->Inhibition of PET Modulation of FRET Modulation of FRET Conformational Change->Modulation of FRET Fluorescence 'On' Fluorescence 'On' Spirolactam Ring Opening->Fluorescence 'On' Inhibition of PET->Fluorescence 'On' Ratiometric Signal Ratiometric Signal Modulation of FRET->Ratiometric Signal

Caption: Common signaling mechanisms in rhodamine probes.

This guide provides a foundational understanding of rhodamine-based fluorescent probes, from their fundamental principles and synthesis to their practical applications. The continued development of novel rhodamine derivatives with enhanced properties will undoubtedly further expand their role in scientific research and drug discovery.

References

Illuminating Enzyme Behavior: An In-depth Technical Guide to Fluorescent Substrates for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological processes, enzymes play a pivotal role as catalysts, orchestrating a vast array of biochemical reactions with remarkable specificity and efficiency. Understanding the kinetics of these molecular machines is fundamental to unraveling disease mechanisms and developing novel therapeutics. Fluorescent substrates have emerged as indispensable tools in this endeavor, offering a sensitive, continuous, and high-throughput-compatible means to monitor enzyme activity. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescent substrates in enzyme kinetics, with a focus on proteases, kinases, and phosphatases.

Core Principles: The "Switch-On" and "FRET" Mechanisms of Fluorescence

Fluorogenic enzyme assays are predicated on the principle that the enzymatic modification of a substrate molecule induces a change in its fluorescent properties. This change can manifest in two primary ways:

  • "Turn-On" Fluorescence: In the most common approach, a non-fluorescent or weakly fluorescent substrate is rendered highly fluorescent upon enzymatic cleavage.[1] This is often achieved by conjugating a fluorophore to the substrate in such a way that its fluorescence is quenched. Enzymatic action liberates the fluorophore, leading to a "turn-on" of a fluorescent signal that is directly proportional to enzyme activity.[1] A classic example is the use of 7-amino-4-methylcoumarin (AMC) conjugated to a peptide.[2] Upon cleavage of the peptide by a protease, the AMC is released and exhibits strong fluorescence.[2]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves a substrate labeled with two different fluorophores: a donor and an acceptor (or quencher).[2] When the two are in close proximity, the energy from the excited donor is transferred to the acceptor, resulting in either quenched donor fluorescence or emission from the acceptor at a different wavelength. Enzymatic cleavage of the substrate separates the donor and acceptor, disrupting FRET and leading to an increase in donor fluorescence or a decrease in acceptor fluorescence.

A Comparative Look at Substrate Performance: Quantitative Data

The efficacy of a fluorescent substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction velocity is half of the maximum (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. The kcat, or turnover number, reflects the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Protease Substrates

Proteases are a class of enzymes that catalyze the breakdown of proteins. Fluorogenic substrates for proteases typically consist of a short peptide sequence recognized by the specific protease, linked to a fluorophore.

Table 1: Kinetic Constants for Selected Fluorescent Caspase Substrates

CaspaseSubstrate SequenceFluorophoreKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-3Ac-DEVD-AFCAFC1.10.032.7 x 10⁴
Caspase-32MP-TbD-AFCAFC1.30.129.2 x 10⁴
Caspase-7Ac-DEVD-AFCAFC1.50.021.3 x 10⁴

Data sourced from multiple references. AFC (7-amino-4-trifluoromethylcoumarin) is a commonly used fluorophore.

Table 2: Kinetic Constants for Selected Fluorescent Serine Protease Substrates

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ThrombinBoc-VPR-AMC100858.5 x 10⁵
Factor XaBoc-IEGR-AMC150503.3 x 10⁵
PlasminBoc-VLK-AMC200201.0 x 10⁵
ElastaseMeOSuc-AAPV-AMC1300241.8 x 10⁴
ChymotrypsinSuc-LLVY-AMC25321.3 x 10⁶

Data compiled from various sources. AMC (7-amino-4-methylcoumarin) is a widely used fluorophore.

Kinase Substrates

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process crucial for cell signaling. Fluorescent kinase assays often utilize peptide substrates that exhibit a change in fluorescence upon phosphorylation.

Table 3: Kinetic Constants for Selected Fluorescent Kinase Substrates

KinaseSubstrateKm (µM)
Spleen Tyrosine Kinase (Syk)Sox-based peptide4.4
EGFR-WTY12-Sox peptide5
EGFR-T790M/L858RY12-Sox peptide5

Km values for ATP are also critical parameters in kinase kinetics. For Syk, the Km for ATP is 36 µM. For the EGFR assays, ATP concentrations were 15 µM and 20-50 µM, respectively. The Sox fluorophore undergoes an enhancement in fluorescence upon phosphorylation in the presence of Mg2+.

Phosphatase Substrates

Phosphatases are enzymes that remove phosphate groups from substrates. Fluorogenic phosphatase substrates are designed to become fluorescent upon dephosphorylation.

Table 4: Kinetic Parameters for Selected Fluorescent Alkaline Phosphatase (ALP) Substrates

SubstrateEnzyme SourceKm (mM)Vmax (µg/mL/min)
p-Nitrophenylphosphate (pNPP)E. coli0.0290.0254
4-Nitrophenyl disodium orthophosphateHuman Saliva21.282.414 (U/L)

Data obtained from multiple studies. Note that Vmax units can vary depending on the experimental setup.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for conducting enzyme kinetic assays using fluorescent substrates. Specific parameters such as buffer composition, substrate and enzyme concentrations, and incubation times should be optimized for each specific enzyme and substrate pair.

General Protocol for a Protease Activity Assay

This protocol is adapted for a generic serine protease using a fluorogenic substrate like Boc-Gln-Ala-Arg-AMC.

Materials:

  • Purified serine protease

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the substrate in Assay Buffer to cover a range of concentrations for Km determination.

    • Dilute the purified protease to the desired working concentration in Assay Buffer.

  • Assay Setup:

    • Add a fixed amount of the purified protease to each well of the 96-well plate.

    • Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.

  • Initiate Reaction:

    • Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time. The cleavage of the substrate releases the AMC fluorophore, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

General Protocol for a Kinase Activity Assay

This protocol describes a continuous fluorescence-based assay for a tyrosine kinase using a Sox-based peptide substrate.

Materials:

  • Purified kinase (e.g., EGFR)

  • Sox-based peptide substrate (e.g., Y12-Sox)

  • ATP

  • Kinase Reaction Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • 384-well white, non-binding surface microtiter plate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~485 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the kinase, peptide substrate, and ATP in Kinase Reaction Buffer.

    • Prepare serial dilutions of an inhibitor compound in 50% DMSO if performing an inhibition assay.

  • Assay Setup:

    • Pre-incubate the enzyme in the microtiter plate with the inhibitor or DMSO vehicle for 30 minutes at 27°C.

  • Initiate Reaction:

    • Start the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Measurement:

    • Monitor the increase in fluorescence intensity every 71 seconds for 30-120 minutes in the plate reader.

  • Data Analysis:

    • Determine the initial velocity from the slope of the linear portion of the relative fluorescence units versus time plot.

    • For inhibition assays, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

General Protocol for a Phosphatase Activity Assay

This protocol is for a generic protein tyrosine phosphatase (PTP) using a fluorogenic substrate.

Materials:

  • Purified PTP (e.g., PTP1B)

  • Fluorogenic phosphatase substrate (e.g., DiFMUP)

  • Assay Buffer (e.g., Bis-Tris pH 6, with Tween-20 and DTT)

  • 384-well or 1536-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the PTP and the fluorogenic substrate.

    • Prepare the Assay Buffer.

  • Assay Setup:

    • Add the PTP to the wells of the microplate.

    • Include control wells with buffer only.

  • Initiate Reaction:

    • Start the reaction by adding the substrate to the wells.

  • Measurement:

    • Monitor the increase in fluorescence in a continuous (kinetic) format.

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic data.

    • For dose-response inhibition assays, plot the rates against inhibitor concentrations to determine IC₅₀ values.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the context in which an enzyme operates is crucial. Signaling pathway diagrams help to visualize the complex interplay of molecules. Similarly, a clear experimental workflow is essential for reproducible research.

Caspase-Mediated Apoptosis Signaling Pathway

Caspases are a family of proteases that play a central role in apoptosis, or programmed cell death. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) signals.

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Death-Inducing Signaling Complex Death Receptor->DISC Forms Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleaves to activate Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves to activate Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleaves to activate Caspase-9->Procaspase-3 Cleaves to activate Caspase-3 Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Procaspase-3->Caspase-3

Caspase-mediated apoptosis signaling pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerizes & Autophosphorylates Grb2 Grb2 EGFR_dimer->Grb2 Recruits PI3K PI3K EGFR_dimer->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation Promotes Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Proliferation

Simplified EGFR signaling pathway.
Experimental Workflow for Enzyme Kinetics using Fluorescent Substrates

A standardized workflow ensures consistency and reliability in enzyme kinetic studies.

Enzyme_Kinetics_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagent_Prep Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor (if any) Plate_Setup Set up Microplate: - Pipette reagents - Include controls Reagent_Prep->Plate_Setup Initiate_Reaction Initiate Reaction (e.g., add substrate) Plate_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Read_Fluorescence Read Fluorescence (Kinetic Mode) Incubate->Read_Fluorescence Raw_Data Raw Fluorescence Data Read_Fluorescence->Raw_Data Calculate_Velocity Calculate Initial Velocities (V₀) Raw_Data->Calculate_Velocity Plot_Data Plot V₀ vs. [Substrate] Calculate_Velocity->Plot_Data Michaelis_Menten Fit to Michaelis-Menten Equation Plot_Data->Michaelis_Menten Determine_Parameters Determine Km, Vmax Michaelis_Menten->Determine_Parameters

General experimental workflow for enzyme kinetics.

Conclusion

Fluorescent substrates have revolutionized the study of enzyme kinetics, providing researchers with powerful tools to investigate the mechanisms of enzymatic reactions with high sensitivity and temporal resolution. The ability to perform continuous, real-time measurements in a high-throughput format has significantly accelerated drug discovery and fundamental biological research. As our understanding of the intricate roles of enzymes in health and disease continues to grow, the development and application of novel fluorescent substrates will undoubtedly remain at the forefront of biochemical and biomedical innovation.

References

Methodological & Application

Application Notes and Protocols for 5-TAMRA Cadaverine Protein Labeling in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-TAMRA (Tetramethylrhodamine) cadaverine is a fluorescent probe widely utilized for the site-specific labeling of proteins. This amine-reactive dye, featuring a terminal primary amine, is an excellent substrate for transglutaminases (TGases). TGases are enzymes that catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on a target protein and the primary amine of 5-TAMRA cadaverine.[1][2][3] This enzymatic approach offers high specificity and control over the labeling reaction, making it a powerful tool for a variety of applications in fluorescence microscopy, including the study of protein localization, trafficking, and protein-protein interactions.[1][4]

This document provides detailed protocols for the transglutaminase-mediated labeling of proteins with this compound, along with quantitative data and troubleshooting guidelines to assist researchers in achieving optimal labeling for microscopy studies.

Data Presentation

Table 1: Spectral Properties of 5-TAMRA
PropertyValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient~90,000 cm⁻¹M⁻¹
Quantum Yield~0.1-0.3

Note: Spectral properties can be influenced by the local environment of the dye.

Table 2: Recommended Reagent Concentrations for Transglutaminase-Mediated Labeling
ReagentRecommended Concentration RangeNotes
Target Protein1 - 10 mg/mL (10-100 µM)Protein should be in a buffer free of primary amines (e.g., Tris).
This compound100 µM - 2 mMHigher concentrations can increase labeling efficiency but may also lead to non-specific binding.
Transglutaminase (e.g., microbial or guinea pig liver)0.5 - 5 U/mLOptimal concentration should be determined empirically for each protein.
Calcium Chloride (CaCl₂)5 - 10 mMRequired for the activity of mammalian transglutaminases. Not required for microbial transglutaminase.
Table 3: Typical Reaction Parameters and Outcomes
ParameterTypical Value/RangeExpected Outcome
Incubation Temperature25 - 37 °CHigher temperatures can increase reaction rate but may affect protein stability.
Incubation Time30 minutes - 2 hoursLonger incubation times can increase labeling efficiency.
pH7.5 - 8.5Optimal pH for transglutaminase activity.
Degree of Labeling (DOL)1 - 3 moles of dye per mole of proteinA higher DOL can lead to signal quenching.
Labeling Efficiency50 - 90%Dependent on protein accessibility of glutamine residues and reaction conditions.

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Labeling of a Target Protein

This protocol describes a general method for labeling a purified protein containing accessible glutamine residues with this compound using transglutaminase. For proteins lacking accessible glutamine residues, site-directed mutagenesis to introduce a transglutaminase substrate sequence (Q-tag) is recommended for site-specific labeling.

Materials:

  • Purified target protein (1-10 mg/mL in a buffer such as PBS or HEPES, pH 7.5-8.5)

  • This compound (stock solution in DMSO or water)

  • Transglutaminase (microbial or mammalian)

  • 1 M Calcium Chloride (CaCl₂) solution (if using mammalian TGase)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)

  • Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the target protein, reaction buffer, and CaCl₂ (if required) to the desired final concentrations as indicated in Table 2.

  • Add this compound: Add the this compound stock solution to the reaction mixture to achieve the desired final concentration. Mix gently by pipetting.

  • Initiate the Reaction: Add the transglutaminase to the reaction mixture to initiate the labeling reaction.

  • Incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 30 minutes to 2 hours, protected from light.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer or by adding a competitive inhibitor of the transglutaminase.

  • Purify the Labeled Protein: Remove the unreacted this compound and the transglutaminase from the labeled protein using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Determine the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for 5-TAMRA concentration).

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol is adapted for labeling proteins on the surface of live cells for microscopy.

Materials:

  • Adherent or suspension cells expressing the target protein

  • Cell culture medium

  • Wash Buffer (e.g., PBS with 1 mM MgCl₂ and 0.5 mM CaCl₂)

  • Labeling Buffer (e.g., HBSS with 10 mM HEPES, pH 7.5)

  • This compound

  • Transglutaminase

  • Quenching Solution (e.g., complete cell culture medium with 10% FBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, grow them on coverslips suitable for microscopy.

  • Washing: Gently wash the cells twice with Wash Buffer to remove any residual serum proteins.

  • Labeling Reaction: Prepare a labeling solution containing this compound and transglutaminase in Labeling Buffer at the desired concentrations.

  • Incubation: Add the labeling solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Gently wash the cells three times with Wash Buffer to remove unreacted labeling reagents.

  • Quenching: Add the Quenching Solution (complete medium) to the cells and incubate for 5-10 minutes.

  • Final Wash: Wash the cells once more with Wash Buffer.

  • Microscopy: The cells are now ready for live-cell imaging or can be fixed and permeabilized for further immunofluorescence staining if desired.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_application Application protein Target Protein (with Q-tag) mix Incubate (37°C, 1-2h) protein->mix tamra This compound tamra->mix tgase Transglutaminase tgase->mix purify Purification (Size Exclusion) mix->purify analyze DOL Calculation purify->analyze microscopy Fluorescence Microscopy analyze->microscopy

Caption: Transglutaminase-mediated protein labeling workflow.

signaling_pathway cluster_cell Cell Membrane cluster_ecm Extracellular Matrix integrin Integrin tTG_inactive tTG (inactive) integrin->tTG_inactive Activates tTG_active tTG (active) tTG_inactive->tTG_active Conformational Change fibronectin Fibronectin tTG_active->fibronectin Cross-links fibronectin->integrin Binds to labeling This compound Labeling of tTG labeling->tTG_active

Caption: Cell surface protein labeling of tissue transglutaminase.

References

Application Notes and Protocols for 5-TAMRA Cadaverine in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-TAMRA cadaverine, a fluorescent substrate for transglutaminases (TGs), in cell imaging applications. This document outlines the properties of this compound, detailed protocols for live and fixed-cell imaging, and its application in studying cellular processes involving TG activity.

Introduction

This compound is a fluorescent probe that serves as an amine donor for transglutaminase enzymes.[1][2] Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins.[3][4][5] This cross-linking activity is crucial in various biological processes, including apoptosis, extracellular matrix (ECM) remodeling, and wound healing. When this compound is introduced to cells with active transglutaminases, the enzyme incorporates the fluorescent cadaverine derivative into its substrate proteins. This covalent labeling allows for the visualization of TG activity and the localization of its target proteins within the cell. The bright orange-red fluorescence of the TAMRA (tetramethylrhodamine) fluorophore makes it an excellent tool for fluorescence microscopy.

Product Information and Properties

This compound is a member of the rhodamine family of dyes, known for its brightness and photostability. It is available as a purified single isomer (5-TAMRA) or a mixture of isomers (5(6)-TAMRA). For applications requiring high reproducibility, the single isomer is preferred.

Quantitative Data Summary
PropertyValueReference
Molecular Weight 742.66 g/mol
Excitation Wavelength (λex) 552 nm
Emission Wavelength (λem) 578 nm
Appearance Red solid
Solubility DMSO, DMF, MeOH
Storage Conditions Freeze (<-15 °C), protected from light

Experimental Protocols

Protocol 1: Live-Cell Imaging of Transglutaminase Activity

This protocol describes the use of this compound to label and visualize transglutaminase activity in living cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cell culture plates or chambered coverglass suitable for microscopy

  • Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC/Rhodamine)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or chambered coverglass and culture until they reach the desired confluency.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. This stock solution can be stored at -20°C for several weeks, protected from light and moisture.

  • Labeling of Live Cells:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration should be optimized for your cell type and experimental conditions, typically ranging from 50 µM to 500 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 1 to 4 hours. The optimal incubation time will depend on the level of transglutaminase activity in your cells.

  • Washing:

    • After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unincorporated probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for TAMRA (Excitation: ~550 nm, Emission: ~580 nm).

    • Live-cell imaging can be performed over time to monitor dynamic changes in transglutaminase activity.

Protocol 2: Fixed-Cell Imaging of Transglutaminase Activity

This protocol allows for the visualization of transglutaminase activity in fixed cells, which can be useful for colocalization studies with other cellular markers.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate filter sets for TAMRA

Procedure:

  • Cell Preparation and Labeling:

    • Follow steps 1-3 from the live-cell imaging protocol to label the cells with this compound.

  • Fixation:

    • After labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If you plan to co-stain with intracellular antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking (Optional):

    • If performing immunofluorescence, block non-specific antibody binding by incubating the cells in a blocking solution for at least 60 minutes at room temperature.

  • (Optional) Immunofluorescence Staining:

    • Incubate with primary and secondary antibodies according to standard immunofluorescence protocols.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for TAMRA.

Signaling Pathways and Experimental Workflows

Transglutaminase 2 in Apoptosis

Transglutaminase 2 (TG2) plays a complex role in apoptosis. In some contexts, its cross-linking activity contributes to the formation of stable apoptotic bodies, preventing the leakage of cellular contents and facilitating phagocytosis. In other scenarios, TG2 can act as an inhibitor of apoptosis by cross-linking and inactivating key apoptotic proteins like caspase-3.

apoptosis_pathway Apoptotic Stimulus Apoptotic Stimulus Ca2+ Influx Ca2+ Influx Apoptotic Stimulus->Ca2+ Influx TG2 Activation TG2 Activation Ca2+ Influx->TG2 Activation Protein Cross-linking Protein Cross-linking TG2 Activation->Protein Cross-linking Caspase-3 Caspase-3 TG2 Activation->Caspase-3 cross-links Apoptotic Body Formation Apoptotic Body Formation Protein Cross-linking->Apoptotic Body Formation Inactive Caspase-3 Inactive Caspase-3 Caspase-3->Inactive Caspase-3 Apoptosis Inhibition Apoptosis Inhibition Inactive Caspase-3->Apoptosis Inhibition Phagocytosis Phagocytosis Apoptotic Body Formation->Phagocytosis

Caption: Role of TG2 in apoptosis.

Transglutaminase 2 in Extracellular Matrix (ECM) Remodeling

Extracellular TG2 is a key player in the stabilization and remodeling of the ECM. It cross-links various ECM proteins, such as fibronectin and collagen, thereby increasing the mechanical stability of the matrix. This process is vital in tissue repair, but its dysregulation can contribute to fibrosis and cancer progression.

ecm_remodeling_pathway Cellular Stress/Injury Cellular Stress/Injury TGF-β Activation TGF-β Activation Cellular Stress/Injury->TGF-β Activation TG2 Upregulation & Secretion TG2 Upregulation & Secretion TGF-β Activation->TG2 Upregulation & Secretion Extracellular TG2 Extracellular TG2 TG2 Upregulation & Secretion->Extracellular TG2 ECM Proteins (e.g., Fibronectin, Collagen) ECM Proteins (e.g., Fibronectin, Collagen) Extracellular TG2->ECM Proteins (e.g., Fibronectin, Collagen) cross-links Cross-linked ECM Cross-linked ECM ECM Proteins (e.g., Fibronectin, Collagen)->Cross-linked ECM Increased Matrix Stiffness Increased Matrix Stiffness Cross-linked ECM->Increased Matrix Stiffness Altered Cell Adhesion & Migration Altered Cell Adhesion & Migration Increased Matrix Stiffness->Altered Cell Adhesion & Migration

Caption: TG2 in ECM remodeling.

Experimental Workflow for Cell Imaging with this compound

The following diagram illustrates the general workflow for both live and fixed-cell imaging using this compound.

experimental_workflow cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging Cell Seeding Cell Seeding 5-TAMRA Labeling 5-TAMRA Labeling Cell Seeding->5-TAMRA Labeling Wash Wash 5-TAMRA Labeling->Wash Live Imaging Live Imaging Wash->Live Imaging Cell Seeding_f Cell Seeding 5-TAMRA Labeling_f 5-TAMRA Labeling Cell Seeding_f->5-TAMRA Labeling_f Wash_f1 Wash 5-TAMRA Labeling_f->Wash_f1 Fixation Fixation Wash_f1->Fixation Wash_f2 Wash Fixation->Wash_f2 Permeabilization Permeabilization Wash_f2->Permeabilization Blocking Blocking Permeabilization->Blocking Immunostaining Immunostaining Blocking->Immunostaining Mount & Image Mount & Image Immunostaining->Mount & Image

Caption: Cell imaging workflow.

References

Application Notes and Protocols for Transglutaminase Activity Assay Using 5-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminases (TGs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins. The most common reaction is the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, resulting in protein cross-linking. Tissue transglutaminase (TG2) is the most ubiquitously expressed member of this family and is involved in a wide range of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix stabilization. Dysregulation of TG2 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases such as celiac disease.

This document provides a detailed protocol for a fluorescent microplate-based assay to determine transglutaminase activity using 5-TAMRA cadaverine as a fluorescent amine donor substrate and N,N-dimethylcasein as a glutamine-rich acceptor protein. This assay is a sensitive and high-throughput method suitable for screening potential TG2 inhibitors and for studying enzyme kinetics.

Assay Principle

The assay is based on the Ca²⁺-dependent incorporation of the fluorescent amine donor, this compound, into the glutamine residues of a generic protein substrate, N,N-dimethylcasein, catalyzed by transglutaminase. The incorporation of 5-TAMRA into the high-molecular-weight protein results in an increase in fluorescence intensity at its characteristic emission wavelength. This increase in fluorescence is directly proportional to the transglutaminase activity.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
This compoundAAT Bioquest356-20°C, protect from light
N,N-DimethylcaseinSigma-AldrichC98012-8°C
Human Recombinant TG2R&D Systems4376-TG-80°C
Tris-HClThermo Fisher ScientificBP152Room Temperature
CaCl₂Sigma-AldrichC1016Room Temperature
Dithiothreitol (DTT)Thermo Fisher ScientificR0861-20°C
EDTASigma-AldrichE9884Room Temperature
DMSOSigma-AldrichD8418Room Temperature
Black, flat-bottom 96-well microplateCorning3603Room Temperature

Stock Solution Preparation

SolutionPreparationStorage
This compound Stock (10 mM) Dissolve 5 mg of this compound (MW: ~743 g/mol ) in 673 µL of DMSO.-20°C, protect from light.
N,N-Dimethylcasein Stock (10 mg/mL) Dissolve 100 mg of N,N-dimethylcasein in 10 mL of deionized water. Gentle heating may be required.4°C for short-term, -20°C for long-term.
Tris Buffer (1 M, pH 8.0) Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust pH to 8.0 with HCl. Bring the final volume to 1 L.Room Temperature.
CaCl₂ Stock (1 M) Dissolve 11.1 g of CaCl₂ in 100 mL of deionized water.Room Temperature.
DTT Stock (1 M) Dissolve 1.54 g of DTT in 10 mL of deionized water.-20°C in aliquots. Avoid repeated freeze-thaw cycles.
EDTA Stock (0.5 M, pH 8.0) Dissolve 18.61 g of EDTA in 80 mL of deionized water. Adjust pH to 8.0 with NaOH. Bring the final volume to 100 mL.Room Temperature.

Experimental Protocol

Assay Buffer Preparation

Prepare the Assay Buffer by mixing the following components. This is sufficient for approximately 100 reactions (100 µL final volume per well).

ComponentStock ConcentrationVolume for 10 mLFinal Concentration
1 M Tris-HCl, pH 8.01 M1 mL100 mM
1 M CaCl₂1 M100 µL10 mM
1 M DTT1 M10 µL1 mM
Deionized Water-8.89 mL-
Total Volume 10 mL

Note: Prepare the Assay Buffer fresh on the day of the experiment.

Reaction Mixture Preparation

Prepare the Reaction Mixture for the desired number of wells. It is recommended to prepare a master mix to ensure consistency. For each well, the final reaction volume will be 100 µL.

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Assay Buffer1X500.5X
N,N-Dimethylcasein10 mg/mL101 mg/mL
This compound10 mM0.220 µM
Deionized Water-to 90 µL-
TG2 Enzyme/SampleVariable10Variable
Total Volume 100 µL

Note: The optimal concentrations of N,N-dimethylcasein and this compound may need to be determined empirically for your specific experimental conditions. The provided concentrations are a starting point based on similar assays.

Assay Procedure
  • Prepare the Microplate: Add the following to each well of a black 96-well microplate:

    • Sample Wells: 90 µL of Reaction Mixture.

    • Negative Control (No Enzyme): 90 µL of Reaction Mixture.

    • Positive Control: 90 µL of Reaction Mixture.

    • Inhibitor Wells (optional): 80 µL of Reaction Mixture and 10 µL of inhibitor solution.

  • Add Enzyme/Sample:

    • Sample Wells: Add 10 µL of your sample (e.g., cell lysate, purified protein).

    • Negative Control: Add 10 µL of Assay Buffer or sample buffer.

    • Positive Control: Add 10 µL of a known concentration of active TG2.

    • Inhibitor Wells: Add 10 µL of your sample containing TG2.

  • Incubation: Incubate the plate at 37°C, protected from light. The incubation time can range from 30 to 120 minutes, depending on the enzyme activity. For kinetic studies, readings can be taken at multiple time points.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 552 nm and emission at approximately 578 nm.

Data Analysis
  • Subtract Background: Subtract the average fluorescence intensity of the negative control wells from all other wells.

  • Calculate TG Activity: The transglutaminase activity is proportional to the background-subtracted fluorescence intensity.

  • Inhibitor Studies: Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control)] x 100

Quantitative Data

The following tables provide examples of expected quantitative data. Researchers should generate their own standard curves and determine kinetic parameters for their specific experimental setup.

Table 1: Example of a TG2 Standard Curve
TG2 Concentration (µg/mL)Average Fluorescence Intensity (a.u.)
050
0.5250
1480
2950
41800
83500

This table represents hypothetical data and should be generated by the user.

Table 2: Kinetic Parameters for TG Substrates (Literature-derived for a similar assay)
SubstrateKₘReference
Monodansylcadaverine14 µM[1][2]
N,N-Dimethylcasein5 µM[1][2]

These Kₘ values were determined using a monodansylcadaverine-based assay and serve as a reference.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions (this compound, N,N-Dimethylcasein, Buffers) B Prepare Assay Buffer (Tris, CaCl2, DTT) A->B C Prepare Reaction Mixture (Assay Buffer, Substrates) B->C D Dispense Reaction Mixture into 96-well Plate C->D E Add TG2 Enzyme, Controls, and Inhibitors D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 552 nm, Em: 578 nm) F->G H Subtract Background G->H I Calculate TG Activity / % Inhibition H->I TG2_Signaling ECM Extracellular Matrix (ECM) (e.g., Fibronectin) Integrin Integrin (e.g., β1, β3) ECM->Integrin binds cSrc c-Src Integrin->cSrc activates TG2_extra Extracellular TG2 TG2_extra->Integrin co-receptor NFkB_complex IκB-NF-κB Complex TG2_extra->NFkB_complex activates (IKK-independent) PI3K PI3K cSrc->PI3K activates Akt Akt PI3K->Akt activates Akt->NFkB_complex activates (via IKK) CellSurvival Cell Survival, Proliferation, Migration Akt->CellSurvival promotes NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus->GeneTranscription initiates GeneTranscription->CellSurvival leads to

References

Application Notes and Protocols for Labeling Peptides with 5-TAMRA Cadaverine for FRET Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. A key application is in the development of sensitive protease assays, where a peptide substrate is dually labeled with a donor fluorophore and an acceptor/quencher. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to a measurable change in fluorescence.

Tetramethylrhodamine (TAMRA) is a commonly used acceptor dye in FRET-based assays due to its favorable spectral overlap with many donor fluorophores (like FAM), good photostability, and well-established conjugation chemistries.[1] 5-TAMRA cadaverine is an amine-containing derivative of TAMRA that can be covalently coupled to the C-terminus or side-chain carboxyl groups (aspartic acid, glutamic acid) of a peptide. This is typically achieved using a zero-length crosslinker system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]

These application notes provide a detailed protocol for the labeling of a peptide with this compound using EDC/NHS chemistry, purification of the conjugate, and its application in a FRET-based protease assay.

Data Presentation

The following table summarizes key quantitative parameters for 5-TAMRA and the labeling process.

ParameterTypical Value/RangeNotes
5-TAMRA Spectral Properties
Excitation Wavelength (λex)~552-555 nm[1]
Emission Wavelength (λem)~578-580 nm
Molar Extinction Coefficient (ε)~90,000 M⁻¹cm⁻¹
Reaction Conditions
Molar Ratio (this compound:Peptide)1.5:1 to 20:1Needs to be optimized for each peptide.
Molar Ratio (NHS:EDC)2:1A common starting point.
Activation pH4.5 - 6.0For the reaction between the peptide's carboxyl group and EDC/NHS.
Coupling pH7.0 - 8.5For the reaction of the NHS-activated peptide with this compound.
Reaction Time2 - 24 hoursDependent on temperature and reactants' concentration.
Purification and Analysis
Purification MethodReverse-Phase HPLC (RP-HPLC)
Typical Purity Achieved>95%
Degree of Labeling (DOL)Typically 1For FRET applications, a 1:1 stoichiometry is often desired.

Experimental Protocols

Protocol 1: Labeling of a Peptide with this compound using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a peptide containing a carboxylic acid group (e.g., at the C-terminus or on an aspartic/glutamic acid residue).

Materials:

  • Peptide with an available carboxyl group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate buffer or 0.1 M Sodium Bicarbonate buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or water.

    • Add EDC and NHS to the peptide solution. A common starting point is a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS over the peptide.

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.

  • Coupling Reaction:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Adjust the pH of the activated peptide solution to 7.2-8.0 by adding the Coupling Buffer.

    • Add the this compound solution to the activated peptide solution. The molar ratio of dye to peptide may need optimization, but a 5 to 10-fold molar excess of the dye is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for another 15-30 minutes.

  • Purification of the Labeled Peptide:

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of ~2-3.

    • Purify the TAMRA-labeled peptide from unreacted dye and other reagents using RP-HPLC with a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

    • Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA label. The desired product should show a peak at both wavelengths.

  • Characterization and Quantification:

    • Collect the fractions corresponding to the doubly absorbing peak.

    • Confirm the identity of the labeled peptide by verifying its molecular weight using mass spectrometry. The mass should correspond to the mass of the peptide plus the mass of this compound minus the mass of water.

    • Determine the concentration of the purified, labeled peptide by measuring its absorbance at the TAMRA absorbance maximum (~555 nm) and using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹).

    • Lyophilize the pure fractions to obtain the final product as a powder.

Visualizations

experimental_workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis peptide Peptide in Activation Buffer (pH 4.5-6.0) edc_nhs Add EDC and NHS peptide->edc_nhs activated_peptide NHS-activated Peptide edc_nhs->activated_peptide ph_adjust Adjust pH to 7.2-8.0 activated_peptide->ph_adjust add_tamra Add this compound ph_adjust->add_tamra labeled_peptide Crude TAMRA-labeled Peptide add_tamra->labeled_peptide quench Quench Reaction labeled_peptide->quench hplc RP-HPLC Purification quench->hplc analysis Mass Spec & Absorbance hplc->analysis final_product Pure TAMRA-labeled Peptide analysis->final_product

Caption: Experimental workflow for labeling a peptide with this compound.

fret_protease_assay cluster_intact Intact Peptide Substrate cluster_cleaved Peptide Cleavage by Protease intact_peptide Donor --(Peptide)-- Acceptor (TAMRA) no_fluorescence FRET Occurs Donor Fluorescence Quenched intact_peptide->no_fluorescence Energy Transfer protease Protease intact_peptide->protease excitation Excitation Light excitation->intact_peptide Energy Transfer cleaved_peptide Donor -- Peptide Fragment + Peptide Fragment -- Acceptor (TAMRA) protease->cleaved_peptide fluorescence Donor Fluorescence Emitted cleaved_peptide->fluorescence No FRET excitation_cleaved Excitation Light excitation_cleaved->cleaved_peptide No FRET

Caption: Principle of a FRET-based protease assay using a TAMRA-labeled peptide.

References

Application Notes and Protocols for 5-TAMRA Cadaverine in Neuronal Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and proposed protocols for the use of 5-TAMRA cadaverine as a novel fluorescent tracer for neuronal studies. While not a conventional neuronal tracer, emerging evidence suggests that fluorescently conjugated cadaverine is taken up by neurons, presenting a promising new tool for neuroanatomical research. The protocols outlined below are based on the known properties of this compound and established methodologies for other fluorescent neuronal tracers. These should be considered as a starting point for experimental optimization.

5-TAMRA (Tetramethylrhodamine) is a bright, photostable orange-red fluorescent dye. When conjugated to cadaverine, a diamine, the resulting molecule can potentially be transported into neurons via endogenous polyamine transport systems. Neurons and glial cells possess transporters for polyamines like spermine and spermidine, and it is hypothesized that this compound can leverage these transporters for cellular uptake. Following uptake, the tracer may be transported axonally, allowing for the mapping of neuronal projections.

Principle of Neuronal Tracing with this compound

The proposed mechanism for neuronal tracing with this compound is based on its active uptake and subsequent axonal transport. Once introduced into the extracellular space of a specific brain region, this compound is expected to be recognized and internalized by neurons through polyamine transporters. Following uptake into the neuronal soma, the fluorescent conjugate can be transported along the axon to its terminals (anterograde transport) or taken up by axon terminals and transported back to the cell body (retrograde transport). The bright and stable fluorescence of the TAMRA fluorophore allows for the visualization of labeled neuronal pathways using fluorescence microscopy.

Data Presentation

A summary of the key quantitative data for the application of this compound in neuronal tracing is provided in the tables below.

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~546 nm[1][2]
Emission Maximum (λem)~580 nm[2]
Molar Extinction Coefficient (ε)~95,000 M⁻¹cm⁻¹[2]
Molecular Weight~514.62 g/mol
SolubilityDMSO, DMF
Quantum Yield (Φ)~0.1[2]

Table 2: Proposed Experimental Parameters for Neuronal Tracing

ParameterSuggested RangeNotes
Tracer Preparation
Stock Concentration1-10 mg/mL in DMSOStore at -20°C, protected from light.
Working Concentration0.1-2% (w/v) in sterile saline or PBSPrepare fresh before use. Centrifuge to remove any precipitates.
Microinjection
Injection Volume20-100 nL per injection siteVolume depends on the size of the target structure.
Injection Rate10-20 nL/minSlow injection minimizes tissue damage.
Survival Time
Anterograde Tracing3-14 daysLonger survival times for longer pathways.
Retrograde Tracing7-21 daysRetrograde transport is generally slower.
Tissue Processing
Perfusion Fixative4% Paraformaldehyde (PFA) in PBSStandard fixative for preserving fluorescence.
Cryoprotection30% Sucrose in PBSFor cryosectioning.
Section Thickness30-50 µmOptimal for imaging neuronal processes.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection
  • Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a 10 mg/mL stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in sterile 0.9% saline or phosphate-buffered saline (PBS) to a final working concentration of 0.5% (w/v). Vortex briefly and centrifuge at high speed for 5-10 minutes to pellet any undissolved particles. Use the supernatant for injection.

Protocol 2: Microinjection into Brain Tissue

This protocol is intended for in vivo microinjection into a specific brain region of an anesthetized animal.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal according to approved institutional protocols. Mount the animal in a stereotaxic frame.

  • Craniotomy: Perform a small craniotomy over the target brain region.

  • Pipette Preparation: Pull a glass micropipette to a tip diameter of 10-20 µm. Backfill the micropipette with the this compound working solution.

  • Injection: Lower the micropipette to the stereotaxic coordinates of the target region. Inject the tracer solution at a rate of 10-20 nL/minute using a microinfusion pump.

  • Post-Injection: After the injection is complete, leave the pipette in place for an additional 5-10 minutes to minimize backflow of the tracer along the injection track. Slowly withdraw the pipette.

  • Closure: Suture the incision and provide appropriate post-operative care.

Protocol 3: Tissue Processing and Imaging
  • Survival Period: House the animal for the desired survival period (see Table 2) to allow for axonal transport of the tracer.

  • Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA in PBS.

  • Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and allow it to sink.

  • Sectioning: Freeze the brain and cut coronal or sagittal sections at 30-50 µm thickness using a cryostat.

  • Mounting and Imaging: Mount the sections on glass slides and coverslip with an aqueous mounting medium. Image the sections using a fluorescence or confocal microscope equipped with appropriate filter sets for TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm).

Visualizations

G cluster_prep Tracer Preparation cluster_injection In Vivo Microinjection cluster_transport Axonal Transport cluster_processing Tissue Processing & Imaging cluster_analysis Data Analysis prep1 Dissolve this compound in DMSO (Stock) prep2 Dilute in Saline/PBS (Working Solution) prep1->prep2 inj3 Inject Tracer into Target Brain Region prep2->inj3 inj1 Anesthetize Animal & Mount in Stereotax inj2 Perform Craniotomy inj1->inj2 inj2->inj3 inj4 Post-Operative Care inj3->inj4 trans1 Survival Period (3-21 days) inj4->trans1 proc1 Perfuse and Fix Brain trans1->proc1 proc2 Cryoprotect and Section proc1->proc2 proc3 Mount Sections proc2->proc3 proc4 Image with Fluorescence Microscope proc3->proc4 ana1 Reconstruct Neuronal Pathways proc4->ana1 ana2 Map Labeled Projections ana1->ana2

Caption: Experimental workflow for neuronal tracing with this compound.

G cluster_membrane Neuronal Membrane transporter Polyamine Transporter intracellular This compound (Intracellular) transporter->intracellular Uptake extracellular This compound (Extracellular) extracellular->transporter Binding axonal_transport Anterograde or Retrograde Transport intracellular->axonal_transport

Caption: Hypothesized mechanism of this compound uptake in neurons.

References

Application Notes and Protocols for 5-TAMRA Cadaverine in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 5-Carboxytetramethylrhodamine (5-TAMRA) cadaverine offers a versatile tool for the fluorescent labeling of probes used in in situ hybridization (ISH) and other molecular biology applications. As a bright, orange-red fluorescent dye, TAMRA provides excellent photostability and is readily detectable with standard fluorescence microscopy setups.[1][2] This document provides detailed protocols for the preparation of 5-TAMRA cadaverine-labeled nucleic acid probes and their subsequent use in ISH protocols.

This compound is a derivative of TAMRA containing a primary amine group, which allows for its covalent attachment to molecules with activated carboxyl groups or for its use as a substrate for transglutaminases.[3][4][5] For in situ hybridization, this compound is particularly useful for labeling nucleic acid probes that have been synthesized with a reactive carboxyl group or can be modified to contain one. The single isomer nature of this compound is advantageous in complex biological applications where reproducibility is critical, as it avoids potential variations that can arise from mixtures of isomers.

Key Properties of 5-TAMRA

Proper experimental design and data interpretation require a clear understanding of the spectral properties of the fluorophore. The table below summarizes the key quantitative data for 5-TAMRA.

PropertyValueReference
Maximum Excitation Wavelength (λex)~541-556 nm
Maximum Emission Wavelength (λem)~567-580 nm
Molar Extinction Coefficient (ε)~84,000 - 90,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.1 - 0.38
Molecular FormulaC₃₀H₃₄N₄O₄
Molecular Weight514.62 g/mol

Experimental Protocols

The following protocols provide a framework for the use of this compound in in situ hybridization. Optimization may be required depending on the specific cell or tissue type and the target molecule.

Protocol 1: Labeling of Carboxy-Modified Oligonucleotide Probes with this compound

This protocol describes the covalent coupling of this compound to an oligonucleotide probe that has been synthesized with a terminal carboxylic acid group. The reaction utilizes a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group for reaction with the primary amine of the cadaverine.

Materials:

  • Carboxy-modified oligonucleotide probe

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Nuclease-free water

  • Gel filtration column (e.g., Sephadex G-25) or ethanol precipitation reagents

Procedure:

  • Probe Preparation: Dissolve the carboxy-modified oligonucleotide probe in nuclease-free water to a final concentration of 1 mM.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxyl Group:

    • In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide probe with 50 µL of 0.1 M MES buffer, pH 6.0.

    • Add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.

    • Incubate the reaction for 15 minutes at room temperature to activate the carboxyl group.

  • Coupling Reaction:

    • Add 5-10 molar equivalents of the 10 mM this compound stock solution to the activated probe mixture.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification of Labeled Probe:

    • Purify the 5-TAMRA-labeled probe from unreacted dye and reagents using a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Alternatively, the labeled probe can be purified by ethanol precipitation.

  • Quantification: Determine the concentration and labeling efficiency of the purified probe using a spectrophotometer by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of 5-TAMRA (around 555 nm).

G cluster_activation Activation Step cluster_coupling Coupling Step Oligo_COOH Carboxy-modified Oligonucleotide Probe Activated_Oligo NHS-activated Oligonucleotide Oligo_COOH->Activated_Oligo 0.1 M MES buffer, pH 6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_Oligo Labeled_Oligo 5-TAMRA Labeled Oligonucleotide Probe Activated_Oligo->Labeled_Oligo Room Temperature, 2-4h TAMRA_Cad This compound (Primary Amine) TAMRA_Cad->Labeled_Oligo

Caption: Workflow for labeling a carboxy-modified oligonucleotide with this compound.

Protocol 2: In Situ Hybridization with 5-TAMRA Labeled Probes

This protocol provides a general procedure for performing in situ hybridization on adherent cells grown on coverslips.

Materials:

  • 5-TAMRA labeled oligonucleotide probe

  • Cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Hybridization Buffer (e.g., 4x SSC, 10% dextran sulfate, 1x Denhardt's solution, 50% formamide)

  • Wash Buffer 1 (2x SSC, 50% formamide)

  • Wash Buffer 2 (2x SSC)

  • Wash Buffer 3 (1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) solution for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Pre-hybridization:

    • Equilibrate the coverslips in hybridization buffer for 1-2 hours at the desired hybridization temperature (e.g., 37-42°C) in a humidified chamber.

  • Hybridization:

    • Dilute the 5-TAMRA labeled probe in hybridization buffer to the desired final concentration (e.g., 1-10 ng/µL).

    • Denature the probe by heating at 95°C for 5 minutes, then immediately place on ice.

    • Remove the pre-hybridization buffer from the coverslips and add the probe-containing hybridization buffer.

    • Incubate overnight at the hybridization temperature in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the coverslips in Wash Buffer 1 for 15 minutes at the hybridization temperature.

    • Wash twice in Wash Buffer 2 for 15 minutes each at room temperature.

    • Wash once in Wash Buffer 3 for 10 minutes at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Visualization:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and TAMRA (orange-red).

G Start Start: Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm PreHyb Pre-hybridization Perm->PreHyb Hyb Hybridization with 5-TAMRA Labeled Probe (Overnight) PreHyb->Hyb Wash1 Post-Hybridization Washes (Stringency Washes) Hyb->Wash1 Counterstain Counterstaining (DAPI) Wash1->Counterstain Mount Mounting (Antifade Medium) Counterstain->Mount Visualize Visualization (Fluorescence Microscopy) Mount->Visualize

Caption: General workflow for in situ hybridization using a 5-TAMRA labeled probe.

Conclusion

This compound is a valuable reagent for the fluorescent labeling of probes for in situ hybridization. Its bright fluorescence, photostability, and well-defined spectral properties make it an excellent choice for visualizing the localization of specific nucleic acid sequences within cells and tissues. The protocols provided here offer a starting point for the successful application of this compound in your research.

References

Illuminating Cellular Dynamics: Live-Cell Imaging with 5-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging has revolutionized our understanding of complex cellular processes by enabling the visualization of dynamic events in real-time. Fluorescent probes are indispensable tools in this field, and 5-TAMRA cadaverine has emerged as a versatile probe for labeling and tracking specific cellular components and activities. 5-TAMRA (Tetramethylrhodamine) is a bright, photostable orange-red fluorophore, and its conjugation to cadaverine, a primary amine, allows for its specific incorporation into proteins through the action of transglutaminases (TGases) or its use in bioconjugation to molecules containing reactive carboxyl, aldehyde, or ketone groups.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in live-cell imaging, with a primary focus on monitoring transglutaminase activity. Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking.[4] Dysregulation of TGase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions, making the visualization of its activity in live cells a critical area of research.

Applications of this compound in Live-Cell Imaging

The primary application of this compound in live-cell imaging is as a fluorescent substrate for transglutaminases, particularly tissue transglutaminase (TG2).[1] When this compound is introduced to living cells, active TGases incorporate it into their substrate proteins. This covalent labeling allows for the direct visualization of TGase activity and the identification of its target proteins within the cellular context.

Key Applications Include:

  • Monitoring Transglutaminase Activity: Spatiotemporal dynamics of TGase activity can be monitored in response to various stimuli, inhibitors, or drug candidates.

  • Identifying Substrates of Transglutaminases: Labeled proteins can be identified through proteomic approaches, providing insights into the downstream effects of TGase activation.

  • Studying Protein Cross-Linking: The accumulation of fluorescence can indicate sites of protein aggregation and cross-linking, which is relevant in various disease models.

  • High-Throughput Screening: The fluorescent signal provides a quantitative readout for screening potential modulators of TGase activity.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
Excitation Maximum (Ex)~545-555 nm
Emission Maximum (Em)~575-580 nm
Molecular Weight~514.6 g/mol
SolubilitySoluble in DMSO, DMF
Quantum YieldHigh
PhotostabilityGood
Table 2: Recommended Parameters for Live-Cell Imaging with this compound
ParameterRecommended RangeNotes
Cell Seeding Density 5 x 10⁴ to 2 x 10⁵ cells/mLOptimize for desired confluency at the time of imaging.
This compound Concentration 10 - 100 µMStart with a lower concentration to minimize potential toxicity. Optimal concentration is cell-type dependent.
Incubation Time 30 minutes - 4 hoursDependent on the level of TGase activity and experimental goals.
Imaging Medium Phenol red-free culture medium or HBSSTo reduce background fluorescence.
Excitation Wavelength 540 - 560 nmUse a laser line or filter set appropriate for TAMRA.
Emission Filter 570 - 620 nmUse a bandpass filter to collect the TAMRA emission.
Microscope Objective 20x, 40x, or 63x (oil or water immersion)High numerical aperture objectives are recommended for better resolution and light collection.
Image Acquisition Time-lapse imagingCapture images at regular intervals to observe dynamic changes.

Signaling Pathways and Experimental Workflows

Transglutaminase 2 (TG2) Signaling Pathway

Transglutaminase 2 is a multifunctional enzyme that, in addition to its cross-linking activity, can act as a G-protein in signal transduction. Its activity is implicated in various cellular processes, including cell adhesion, migration, and survival. One key pathway involves the interaction of TG2 with integrins and the extracellular matrix protein fibronectin. This interaction can lead to the activation of downstream signaling cascades, such as the NF-κB and PI3K/Akt pathways, promoting cell survival and proliferation.

TG2_Signaling Extracellular Extracellular Matrix (e.g., Fibronectin) Integrin Integrin Extracellular->Integrin TG2_extra Extracellular TG2 Integrin->TG2_extra CellMembrane TG2_intra Intracellular TG2 GDP GDP TG2_intra->GDP PLC PLC TG2_intra->PLC G-protein activity Src Src TG2_intra->Src NFkB NF-κB TG2_intra->NFkB Crosslinking Protein Cross-linking TG2_intra->Crosslinking Ca2_plus Ca²⁺ Ca2_plus->TG2_intra activates transamidation GTP GTP GTP->TG2_intra inhibits transamidation IP3 IP₃ PLC->IP3 IP3->Ca2_plus release PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival, Adhesion, Migration Akt->Survival NFkB->Survival Experimental_Workflow Start Start Seed_Cells Seed cells on imaging-compatible plates Start->Seed_Cells Cell_Culture Culture cells to desired confluency Seed_Cells->Cell_Culture Prepare_Probe Prepare 5-TAMRA cadaverine working solution Cell_Culture->Prepare_Probe Incubate_Probe Incubate cells with This compound Prepare_Probe->Incubate_Probe Wash_Cells Wash cells to remove unbound probe Incubate_Probe->Wash_Cells Image_Cells Acquire images using fluorescence microscopy Wash_Cells->Image_Cells Analyze_Data Analyze image data (e.g., fluorescence intensity) Image_Cells->Analyze_Data End End Analyze_Data->End

References

Preparing 5-TAMRA Cadaverine Stock Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-TAMRA cadaverine is a fluorescent amine-reactive building block widely utilized in biological research for the fluorescent labeling of proteins and other molecules. A key application is its use as a substrate for transglutaminases (TGs), a family of enzymes that catalyze the formation of an isopeptide bond between a glutamine residue in a protein or peptide and a primary amine. The incorporation of this compound into a target protein by transglutaminase results in a fluorescently labeled product, providing a sensitive method for detecting and quantifying enzyme activity. This document provides detailed protocols for the preparation of this compound stock solutions and their application in a transglutaminase activity assay.

Physicochemical and Spectral Data

Proper handling and accurate concentration determination of this compound are critical for reproducible experimental results. The quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight (MW) ~514.6 g/mol (as free base)[1]
Appearance Dark purple/red solid[1]
Solubility DMSO, DMF[1]
Excitation Wavelength (λex) 544 - 552 nm[2]
Emission Wavelength (λem) 571 - 578 nm[2]
Storage Conditions -20°C, desiccated, protected from light

Note: The molecular weight may vary depending on the salt form of the compound. Always refer to the manufacturer's product data sheet for the specific lot.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many experimental applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weighing (Optional but Recommended): For precise concentration, it is recommended to weigh the this compound. However, if working with pre-aliquoted amounts, proceed to the next step.

  • Reconstitution:

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula to use is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW ~514.6 g/mol ): Volume (µL) = (0.001 g / (514.6 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 194.3 µL

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. The solution should be clear and intensely colored.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light. When stored correctly, the stock solution is stable for at least 12 months.

Transglutaminase Activity Assay using this compound

This protocol outlines a general method for measuring transglutaminase activity based on the incorporation of this compound into a protein substrate. This assay can be adapted for use in a microplate format for higher throughput.

Principle:

Transglutaminase catalyzes the covalent attachment of this compound to a glutamine-rich protein substrate, such as N,N-dimethylcasein. The resulting fluorescently labeled protein can be quantified by measuring the fluorescence intensity, which is proportional to the enzyme activity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Transglutaminase (e.g., tissue transglutaminase, microbial transglutaminase)

  • Protein substrate (e.g., 10 mg/mL N,N-dimethylcasein in an appropriate buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Calcium Chloride (CaCl₂) solution (e.g., 100 mM)

  • Dithiothreitol (DTT) solution (e.g., 100 mM, prepare fresh)

  • Stop Solution (e.g., 50 mM EDTA)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare 10 mM 5-TAMRA Cadaverine Stock in DMSO C Pipette Assay Components into Microplate Wells A->C B Prepare Assay Components: - Transglutaminase - Protein Substrate - Assay Buffer - CaCl2, DTT B->C D Initiate Reaction by Adding Transglutaminase C->D Sequential Addition E Incubate at 37°C D->E F Stop Reaction with EDTA E->F After Incubation Time G Measure Fluorescence (λex ~545 nm, λem ~575 nm) F->G H Data Analysis: Calculate Enzyme Activity G->H

Caption: Workflow for Transglutaminase Activity Assay.

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme) for the desired number of reactions. For each well, the final concentrations should be approximately:

    • 50-100 µM this compound

    • 1-2 mg/mL N,N-dimethylcasein

    • 5-10 mM CaCl₂

    • 1-5 mM DTT

    • 50 mM Tris-HCl, pH 7.5

    • Adjust the final volume with nuclease-free water.

  • Reaction Setup:

    • Pipette the master mix into the wells of a black 96-well microplate.

    • Add the transglutaminase enzyme solution to each well to initiate the reaction. Include a negative control with no enzyme.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes). The optimal incubation time may need to be determined empirically.

  • Stopping the Reaction: Add the stop solution (EDTA) to each well to chelate the Ca²⁺ ions, which are essential for transglutaminase activity.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for 5-TAMRA (e.g., Ex: 545 nm, Em: 575 nm).

  • Data Analysis: Subtract the fluorescence of the negative control from the experimental wells. The resulting fluorescence intensity is proportional to the transglutaminase activity.

Signaling Pathway and Logical Relationships

The transglutaminase-catalyzed reaction involves the formation of a stable isopeptide bond. The logical relationship of this reaction is depicted below.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Protein_Gln Protein-Glutamine TG Transglutaminase (Ca2+ dependent) Protein_Gln->TG TAMRA_Cad This compound (Primary Amine) TAMRA_Cad->TG Labeled_Protein Fluorescently Labeled Protein (Isopeptide Bond) TG->Labeled_Protein Acyl-transfer Ammonia Ammonia (NH3) TG->Ammonia By-product

Caption: Transglutaminase Catalyzed Labeling Reaction.

Conclusion

The protocols provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in experimental settings, particularly for the measurement of transglutaminase activity. Adherence to these guidelines for solution preparation, storage, and assay execution will contribute to the generation of reliable and reproducible data in research and drug development applications.

References

Troubleshooting & Optimization

troubleshooting low signal intensity in 5-TAMRA cadaverine staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with 5-TAMRA cadaverine staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent probe used for two primary purposes:

  • Transglutaminase (TG) Substrate: It acts as a substrate for transglutaminase enzymes. In the presence of active TG, the cadaverine portion of the molecule is incorporated into proteins, allowing for the fluorescent labeling and detection of TG activity.[1][2][3][4][5]

  • Bioconjugation: The primary amine on the cadaverine molecule can be used to conjugate the TAMRA fluorophore to other molecules containing reactive groups like carboxylic acids (in the presence of activators like EDC or DCC) or aldehydes and ketones.

Q2: My this compound staining resulted in very weak or no signal. What are the possible causes?

Low signal intensity is a common issue that can arise from several factors throughout the experimental workflow. The most frequent culprits include:

  • Suboptimal Staining Protocol: Incorrect concentrations of this compound, insufficient incubation time, or inappropriate buffer conditions can all lead to poor labeling.

  • Reagent Quality and Storage: Improper storage of this compound (it should be stored at -20°C and protected from light) can lead to degradation of the fluorophore.

  • Low Transglutaminase Activity: If you are using the probe to measure enzyme activity, the inherent activity in your sample may be low, or the enzyme may have been inactivated during sample preparation.

  • Poor Fixation and Permeabilization: Inadequate fixation can fail to retain the target proteins, while insufficient permeabilization can prevent the probe from reaching its intracellular target.

  • Imaging Setup: Incorrect microscope filter sets, low exposure times, or photobleaching during image acquisition can all contribute to a weak signal.

Q3: I'm observing high background fluorescence, which is obscuring my specific signal. How can I reduce it?

High background can be as problematic as a weak signal. Here are some common causes and solutions:

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the probe to find the optimal concentration.

  • Insufficient Washing: Inadequate washing after the staining step will leave unbound probe in the sample, contributing to background fluorescence. Increase the number and duration of wash steps.

  • Autofluorescence: Some cell and tissue types exhibit natural fluorescence (autofluorescence), which can interfere with the TAMRA signal. This can be exacerbated by certain fixatives like glutaraldehyde. Consider using a different fixative or an autofluorescence quenching agent.

  • Non-specific Binding: The probe may bind non-specifically to cellular components. Ensure your blocking steps are adequate if your protocol includes them.

Q4: My TAMRA signal appears to fade quickly when I'm imaging. What is happening and how can I prevent it?

This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching:

  • Use an Antifade Mounting Medium: These reagents are designed to reduce photobleaching.

  • Minimize Light Exposure: Keep the sample protected from light as much as possible during the staining procedure and storage. During imaging, use the lowest possible excitation light intensity and exposure time that still provides a detectable signal.

  • Optimize Image Acquisition Settings: Use a sensitive camera and appropriate filter sets to maximize signal detection while minimizing the required excitation light.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low signal intensity in this compound staining.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Signal Start Low Signal Intensity Observed CheckReagents 1. Verify Reagent Quality & Storage Start->CheckReagents ReagentOK Reagents are valid CheckReagents->ReagentOK If OK ContactSupport Consult Technical Support CheckReagents->ContactSupport If expired/improperly stored CheckProtocol 2. Review Staining Protocol CheckProtocol->CheckProtocol If issues found, optimize & re-stain ProtocolOK Protocol is optimized CheckProtocol->ProtocolOK If optimized CheckSamplePrep 3. Assess Sample Preparation CheckSamplePrep->CheckSamplePrep If issues found, optimize & re-stain SamplePrepOK Sample prep is adequate CheckSamplePrep->SamplePrepOK If adequate CheckImaging 4. Optimize Imaging Setup SignalImproved Signal Intensity Improved CheckImaging->SignalImproved If signal improves CheckImaging->ContactSupport If no improvement ReagentOK->CheckProtocol ProtocolOK->CheckSamplePrep SamplePrepOK->CheckImaging

Caption: A stepwise workflow for troubleshooting low signal intensity.

Troubleshooting Tables

Table 1: Reagent and Protocol Issues

Issue Potential Cause Recommended Solution
No/Weak Signal This compound degradedEnsure proper storage at -20°C, protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Incorrect probe concentrationTitrate the concentration of this compound. A typical starting range is 10-50 µM, but this may need optimization.
Insufficient incubation timeIncrease the incubation time to allow for sufficient incorporation of the probe.
Suboptimal buffer pHThe fluorescence of TAMRA can be pH-sensitive. Ensure the buffer pH is within the optimal range for the enzyme and the fluorophore (typically around pH 7.4).
Presence of inhibitorsIf assaying transglutaminase activity, ensure your sample preparation does not include inhibitors like EDTA, as many transglutaminases are calcium-dependent.

Table 2: Sample Preparation and Imaging Issues

Issue Potential Cause Recommended Solution
No/Weak Signal Poor cell/tissue fixationOptimize the fixation protocol. Formaldehyde is a common fixative, but the concentration and incubation time may need adjustment.
Inadequate permeabilizationIf the target is intracellular, ensure complete permeabilization. Triton X-100 (0.1-0.5%) is a common permeabilizing agent.
Low target protein/enzyme levelUse a positive control with known high transglutaminase activity or protein expression to validate the staining protocol.
High Background AutofluorescenceUse a different fixative (e.g., avoid glutaraldehyde). Include an autofluorescence quenching step or use spectral unmixing during image analysis if available.
Insufficient washingIncrease the number and duration of wash steps after incubation with the probe to remove unbound this compound.
Signal Fades Quickly PhotobleachingUse an antifade mounting medium. Minimize exposure to excitation light. Use the lowest possible laser power and exposure time.
Incorrect imaging filtersEnsure that the excitation and emission filters on the microscope are appropriate for 5-TAMRA (Excitation max ~553 nm, Emission max ~575 nm).

Experimental Protocols

General Protocol for this compound Staining of Cultured Cells

This protocol provides a general framework. Optimization of concentrations, incubation times, and buffer components may be necessary for specific cell types and experimental goals.

Diagram: Staining Workflow

StainingWorkflow This compound Staining Protocol Start Start: Seed Cells on Coverslips Fixation 1. Fixation (e.g., 4% PFA, 15 min) Start->Fixation Wash1 2. Wash (3x with PBS) Fixation->Wash1 Permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100, 10 min) Wash1->Permeabilization Wash2 4. Wash (3x with PBS) Permeabilization->Wash2 Staining 5. Staining (this compound in Assay Buffer) Wash2->Staining Wash3 6. Wash (3x with Assay Buffer) Staining->Wash3 Mount 7. Mount Coverslip (with antifade medium) Wash3->Mount Image 8. Image (Fluorescence Microscope) Mount->Image

Caption: A typical experimental workflow for staining cultured cells.

Materials:

  • This compound (store at -20°C, protected from light)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Assay Buffer (e.g., Tris-buffered saline with 5 mM CaCl₂)

  • Antifade mounting medium

  • Coverslips with cultured cells

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare all other solutions and buffers.

  • Cell Preparation:

    • Grow cells on sterile coverslips to the desired confluency.

    • Wash the cells gently with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution by diluting the this compound stock solution in the assay buffer to the desired final concentration (e.g., 25 µM).

    • Incubate the cells with the staining solution for 1-2 hours at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with the assay buffer to remove unbound probe.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~553 nm, Emission: ~575 nm).

Quantitative Data Summary

Table 3: this compound Properties

Property Value Source
Excitation Maximum (λex) ~553 nm
Emission Maximum (λem) ~575 nm
Molecular Weight ~514.62 g/mol
Solubility Soluble in DMSO and DMF
Storage -20°C, protected from light

Note: The optimal concentrations and incubation times are highly dependent on the specific cell type, experimental conditions, and the activity of the target enzyme. The provided protocol and concentration ranges should be used as a starting point for optimization.

References

how to reduce high background fluorescence with 5-TAMRA cadaverine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-TAMRA cadaverine. Our goal is to help you overcome common challenges with high background fluorescence and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a fluorescent probe with a primary amine, making it suitable for several bioconjugation applications. It is commonly used as a substrate for transglutaminases to fluorescently label proteins.[1][2] Additionally, its amine group can be coupled to activated carboxylic acids, aldehydes, or ketones on target molecules.

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence in experiments with this compound can stem from several sources:

  • Autofluorescence: Endogenous fluorescence from cells or tissues, which can be exacerbated by aldehyde-based fixatives like formalin.[3][4][5]

  • Non-specific binding: The hydrophobic nature of the TAMRA dye can lead to its non-specific binding to cellular components or plastic surfaces.

  • Excess unbound probe: Insufficient removal of unbound this compound after the labeling reaction is a major contributor to high background.

  • Inadequate blocking: If sites prone to non-specific binding are not properly blocked, the fluorescent probe can adhere to them, increasing background noise.

  • Suboptimal probe concentration: Using too high a concentration of this compound can lead to increased non-specific binding and background.

Q3: How can I reduce autofluorescence in my samples?

Several methods can help minimize autofluorescence:

  • Choice of fixative: If possible, consider using organic solvents like chilled methanol or ethanol for fixation instead of aldehyde-based fixatives.

  • Quenching agents: After aldehyde fixation, you can treat samples with a quenching agent like sodium borohydride or glycine to reduce autofluorescence.

  • Commercial quenching reagents: Several commercially available reagents are designed to quench autofluorescence from various sources.

  • Spectral separation: Choose fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced at longer wavelengths.

Troubleshooting Guides

Issue: High Background Fluorescence

High background can obscure your specific signal, leading to difficulties in data interpretation. The following guide provides a systematic approach to troubleshooting and reducing background noise.

Systematic Troubleshooting Workflow

G A High Background Observed B Run Controls: - Unlabeled Sample - No Primary Antibody (if applicable) - No this compound A->B C Identify Source of Background B->C D Autofluorescence C->D Unlabeled sample is fluorescent E Non-Specific Binding of This compound C->E Unlabeled sample is clean, but TAMRA-stained sample has background G Refine Fixation/Quenching D->G F Optimize Staining Protocol E->F H Improve Blocking F->H I Optimize Probe Concentration F->I J Enhance Washing Steps F->J K Purify Labeled Molecule F->K L Low Background Achieved G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for high background fluorescence.

Data Presentation: Impact of Troubleshooting Steps on Signal-to-Noise Ratio

The following table provides a hypothetical comparison of the effects of various troubleshooting strategies on the signal-to-noise ratio (SNR) in a typical cell labeling experiment with this compound. A higher SNR indicates a better-quality signal with less background.

Troubleshooting StepConditionAverage Signal Intensity (a.u.)Average Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
Baseline Standard Protocol15008001.88
Blocking Optimization 1 hour blocking with 5% BSA15506002.58
1 hour blocking with 10% Normal Goat Serum16004503.56
Washing Optimization 3 x 5 min washes14805502.69
5 x 10 min washes with 0.1% Tween 2015203005.07
Probe Concentration 10 µM this compound18009501.89
2 µM this compound14502505.80
Autofluorescence Quenching No quenching15008001.88
Sodium Borohydride Treatment14904003.73

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Protein Labeling with this compound

This protocol provides a general method for labeling a protein substrate with this compound using transglutaminase (TG).

Materials:

  • Target protein

  • Microbial Transglutaminase (MTG)

  • This compound

  • MTG-Labeling Buffer

  • MTG-Inhibitor (Stop solution)

  • Desalting column for purification

Methodology:

  • Reaction Setup:

    • Prepare a solution of your target protein (e.g., 1 mg/mL) in the MTG-Labeling Buffer.

    • Add this compound to the protein solution at a desired molar excess.

    • Initiate the labeling reaction by adding MTG.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The incubation time may need to be optimized depending on the reactivity of the protein.

  • Stopping the Reaction:

    • Stop the reaction by adding the MTG-inhibitor.

  • Purification:

    • Remove the excess, unbound this compound by passing the reaction mixture through a desalting column. This step is crucial for reducing background fluorescence.

Experimental Workflow for Protein Labeling and Purification

G cluster_0 Labeling Reaction cluster_1 Purification A Mix Target Protein, This compound, and TG Enzyme B Incubate at RT (Protected from Light) A->B C Stop Reaction (Add Inhibitor) B->C D Apply Reaction Mixture to Desalting Column C->D E Collect Labeled Protein (Elution) D->E F Unbound Dye is Retained in the Column G Purified Labeled Protein E->G Proceed to Imaging or Analysis

Caption: Workflow for labeling and purifying a protein with this compound.

References

Technical Support Center: Optimizing 5-TAMRA Cadaverine Labeling for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-TAMRA cadaverine cell labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell biology?

This compound is a fluorescent dye belonging to the rhodamine family. It possesses a primary amine group, which allows it to be conjugated to biomolecules.[1][][3][4] In cell biology, it is often used as a fluorescent probe for labeling and imaging. Due to its structural similarity to monodansylcadaverine (MDC), it is also explored as a tool for detecting autophagic vacuoles in cells.

Q2: What is the general principle behind this compound labeling of cells?

The primary aliphatic amine on the cadaverine portion of the molecule can be used to conjugate the dye to proteins or other biomolecules that contain carboxylic acid, aldehyde, or ketone groups.[4] When used for visualizing cellular structures like autophagosomes, it is thought to be incorporated into these vesicles, allowing for their fluorescent detection.

Q3: What are the excitation and emission maxima for 5-TAMRA?

The approximate excitation maximum for 5-TAMRA is around 555 nm, and the emission maximum is around 580 nm.

Experimental Protocols

General Protocol for Live-Cell Labeling with this compound

This protocol is a starting point and may require optimization based on your specific cell type and experimental conditions. It is adapted from protocols for the similar compound, monodansylcadaverine (MDC).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Cells plated on a suitable imaging dish or plate

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Cell Preparation: Culture your cells to the desired confluency on a suitable imaging vessel.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed serum-free medium or PBS to the desired final concentration. A starting concentration of 5-25 µM is recommended for long-term staining, while 0.5-5 µM may be suitable for shorter experiments.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate at 37°C for 15-45 minutes. The optimal incubation time will need to be determined empirically.

  • Wash:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

Autophagy Detection Protocol (Adapted from MDC Protocol)

Procedure:

  • Induce Autophagy: Treat cells with your chosen autophagy-inducing agent or use a starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) for a designated period (e.g., 2 hours).

  • Staining:

    • Prepare a 0.05 mM solution of this compound in PBS.

    • Remove the autophagy-inducing medium.

    • Add the this compound solution and incubate for 10 minutes at 37°C.

  • Wash: Wash the cells four times with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope.

Quantitative Data Summary

Note: Specific quantitative data for this compound in live-cell imaging is limited in the literature. The following table provides a starting point for optimization based on general fluorescent labeling principles and protocols for similar dyes.

ParameterRecommended Starting RangeNotes
Dye Concentration 0.5 - 25 µMHigher concentrations may be needed for rapidly dividing cells or long-term studies. Titration is crucial to find the optimal balance between signal and toxicity.
Incubation Time 10 - 45 minutesShorter times are generally better to minimize stress on live cells. The optimal time depends on the cell type and dye concentration.
Wash Steps 2 - 4 timesThorough washing is essential to reduce background fluorescence from unbound dye.
Imaging Medium Phenol red-free mediumPhenol red can contribute to background fluorescence.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Signal Dye concentration is too low. Increase the concentration of this compound in a stepwise manner.
Incubation time is too short. Increase the incubation time.
Photobleaching. Minimize exposure to excitation light. Use an anti-fade reagent if compatible with live-cell imaging.
High Background Fluorescence Dye concentration is too high. Reduce the concentration of this compound.
Inadequate washing. Increase the number and duration of wash steps after incubation.
Cell culture medium autofluorescence. Image cells in a phenol red-free medium.
Nonspecific binding of the dye. Include a blocking step with a protein-containing solution (e.g., BSA) before adding the dye, though this may not be suitable for all applications.
Cell Death or Altered Morphology Phototoxicity. Reduce the intensity and duration of the excitation light. Use a lower dye concentration.
Dye toxicity. Perform a toxicity assay to determine the maximum tolerable concentration of this compound for your cells.
Uneven or Patchy Staining Uneven distribution of the dye. Ensure the staining solution is well-mixed and covers the cells evenly during incubation.
Cell clumping. Ensure a single-cell suspension before plating for imaging.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_cells Prepare Cells in Imaging Dish add_dye Incubate Cells with Dye prep_cells->add_dye prep_dye Prepare this compound Working Solution prep_dye->add_dye wash_cells Wash to Remove Unbound Dye add_dye->wash_cells acquire_images Acquire Images with Fluorescence Microscope wash_cells->acquire_images analyze_data Analyze Fluorescent Signal acquire_images->analyze_data troubleshooting_logic cluster_weak_signal Weak/No Signal cluster_high_bg High Background cluster_toxicity Cell Toxicity start Staining Issue? increase_conc Increase Dye Concentration start->increase_conc Weak Signal decrease_conc Decrease Dye Concentration start->decrease_conc High Background reduce_light Reduce Light Exposure start->reduce_light Cell Stress/Death increase_time Increase Incubation Time increase_conc->increase_time check_filters Check Microscope Filters increase_time->check_filters increase_wash Increase Wash Steps decrease_conc->increase_wash change_media Use Phenol Red-Free Media increase_wash->change_media toxicity_assay Perform Toxicity Assay reduce_light->toxicity_assay

References

Technical Support Center: Preventing Photobleaching of 5-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 5-TAMRA cadaverine during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 5-TAMRA, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal. For researchers using this compound, this can result in diminished signal intensity during time-lapse experiments, reduced sensitivity for detecting low-abundance targets, and inaccuracies in quantitative fluorescence measurements.

Q2: What are the primary factors that contribute to the photobleaching of 5-TAMRA?

A2: The main drivers of photobleaching for rhodamine-based dyes like 5-TAMRA are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can also significantly accelerate photobleaching by reacting with the excited fluorophore to generate reactive oxygen species (ROS), which can chemically damage the dye and render it non-fluorescent.

Q3: How can I minimize photobleaching of this compound during my microscopy experiments?

A3: Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using antifade reagents, and careful sample handling. Key strategies include:

  • Reducing Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.

  • Minimizing Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.

  • Using Antifade Reagents: Incorporate a commercially available or homemade antifade mounting medium to protect your sample.

  • Proper Sample Preparation and Storage: Protect your stained samples from light as much as possible during preparation and storage.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most of these reagents are reactive oxygen species (ROS) scavengers that protect the fluorophore from oxidative damage.[1] Common antifade agents include n-propyl gallate (NPG), Trolox, and p-phenylenediamine (PPD), which is a component of some commercial mounting media like VECTASHIELD®.

Q5: Which antifade reagent is best for this compound?

A5: The effectiveness of an antifade reagent can be fluorophore-specific. For tetramethylrhodamine, the core structure of 5-TAMRA, VECTASHIELD® has been shown to be highly effective, increasing the photobleaching half-life significantly.[2] Other reagents like n-propyl gallate and ProLong® Gold are also known to be effective for rhodamine dyes. The ideal choice may depend on your specific experimental conditions and whether you are performing live-cell or fixed-cell imaging.

Troubleshooting Guide

Problem: My 5-TAMRA signal is fading rapidly during image acquisition.

Possible Cause Suggested Solution
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides a usable signal. Use neutral density (ND) filters to attenuate the light.
Long Exposure Times Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, but be mindful of introducing noise.
Absence of Antifade Reagent For fixed samples, use a high-quality antifade mounting medium. For live-cell imaging, consider using a live-cell compatible antifade reagent like Trolox.
Suboptimal Imaging Buffer Ensure your imaging buffer has a pH between 7.0 and 7.5, as the fluorescence of TAMRA can be pH-sensitive.
High Oxygen Concentration For fixed samples, some antifade reagents work by scavenging oxygen. For live-cell imaging, specialized oxygen-scavenging systems can be used, but their compatibility with your specific experiment should be verified.

Problem: My images have high background fluorescence, which obscures the weak 5-TAMRA signal.

Possible Cause Suggested Solution
Autofluorescence of the Sample or Mounting Medium Use a mounting medium with low intrinsic fluorescence. Some antifade reagents, like p-phenylenediamine, can contribute to background fluorescence.
Non-specific Staining Optimize your staining protocol to reduce non-specific binding of the this compound conjugate. This includes proper blocking steps and using the optimal probe concentration.
Incorrect Filter Sets Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of 5-TAMRA (Excitation max ~546 nm, Emission max ~580 nm).

Data Presentation

Quantitative Comparison of Antifade Reagent Performance with Tetramethylrhodamine

Antifade ReagentPhotobleaching Half-Life (seconds)Fold Increase in Photostability (Approx.)Notes
90% Glycerol in PBS (pH 8.5)7[2]1xBaseline for comparison.
VECTASHIELD®330[2]~47xDemonstrates a significant increase in photostability for tetramethylrhodamine.[2]
n-Propyl GallateNot directly reported for 5-TAMRA, but reduces fading of tetramethylrhodamine by a factor of 10.~10xA commonly used and effective antifade agent.
ProLong® GoldData for TRITC (a rhodamine derivative) shows high photobleaching resistance.-Known to be a very effective antifade mountant that cures over time.
TroloxEffective in reducing photobleaching and blinking for live-cell imaging.-A vitamin E analog that acts as an antioxidant.

Note: The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. Data for different antifade reagents were obtained under varying experimental conditions and may not be directly comparable.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with a Commercial Antifade Reagent (e.g., VECTASHIELD® or ProLong® Gold)

  • Final Wash: After the final wash step of your immunofluorescence protocol, carefully aspirate the washing buffer, leaving the sample covered in a thin layer of buffer to prevent drying.

  • Apply Antifade Reagent: Place a small drop of the antifade mounting medium onto the specimen on the microscope slide. For coverslips, a drop can be placed on the slide and the coverslip gently lowered onto it.

  • Mount Coverslip: Carefully lower a clean coverslip onto the drop of mounting medium, avoiding air bubbles.

  • Curing (for hardening mountants): If using a curing mountant like ProLong® Gold, allow the slide to cure in the dark at room temperature for at least 24 hours for optimal performance. Non-hardening mountants like the original VECTASHIELD® do not require a curing step.

  • Sealing (Optional but Recommended for Long-Term Storage): For long-term storage, seal the edges of the coverslip with nail polish or a specialized sealant.

  • Storage: Store the slides at 4°C, protected from light.

Protocol 2: Preparing and Using a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10x stock solution

Preparation:

  • Prepare a 10% (w/v) stock solution of NPG in glycerol. This may require gentle heating and stirring to dissolve completely.

  • In a separate tube, mix 9 parts glycerol with 1 part 10x PBS.

  • Add the 10% NPG/glycerol stock solution to the glycerol/PBS mixture to a final concentration of 1-2% NPG. Mix thoroughly.

  • Adjust the pH to ~7.4 if necessary.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Usage: Follow the same mounting procedure as described in Protocol 1.

Mandatory Visualizations

photobleaching_pathway Simplified Jablonski Diagram of Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching) troubleshooting_workflow Troubleshooting Workflow for 5-TAMRA Photobleaching start Rapid Signal Fading Observed check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Reduce Laser/Lamp Power Use ND Filters check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Decrease Camera Exposure Time check_exposure->reduce_exposure No check_antifade Are You Using an Antifade Reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Use Appropriate Antifade Mounting Medium check_antifade->add_antifade No optimized Imaging Conditions Optimized check_antifade->optimized Yes add_antifade->optimized sample_prep_workflow Sample Preparation Workflow with Antifade Medium staining Complete Immunostaining Protocol final_wash Final Wash with Buffer (e.g., PBS) staining->final_wash aspirate Aspirate Excess Buffer final_wash->aspirate add_antifade Add a Drop of Antifade Mounting Medium aspirate->add_antifade mount_coverslip Gently Lower Coverslip add_antifade->mount_coverslip cure Cure in Dark at RT (if applicable) mount_coverslip->cure seal Seal Edges (Optional) cure->seal image Image with Optimized Settings seal->image

References

solving 5-TAMRA cadaverine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-TAMRA cadaverine. The information provided addresses common challenges, particularly those related to solubility in aqueous buffers, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe consisting of the orange-red fluorescent dye, 5-Carboxytetramethylrhodamine (5-TAMRA), covalently linked to cadaverine. Cadaverine provides a primary amine group, making this molecule a valuable tool for several biochemical applications[1][2]. Its primary uses include:

  • Substrate for Transglutaminases (TGases): this compound is a well-established substrate for TGases. These enzymes catalyze the formation of a covalent bond between the primary amine of this compound and a glutamine residue on a target protein. This reaction allows for the fluorescent labeling of TGase substrates and the measurement of enzyme activity[1][2][3].

  • Labeling of Carboxylic Acids: The primary amine on the cadaverine moiety can be coupled to carboxylic acid groups on proteins or other molecules using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Q2: What are the key spectral properties of 5-TAMRA?

5-TAMRA is a bright, orange-red fluorescent dye with good photostability. While its spectral characteristics can be influenced by the solvent, pH, and its conjugation state, the general properties are summarized below.

PropertyValue
Excitation Maximum (λex)~552 nm
Emission Maximum (λem)~578 nm
Molar Extinction Coefficient (ε)~91,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.1 in aqueous solutions

Note: The exact spectral properties can vary. It is recommended to confirm the characteristics with your specific instrument and buffer system.

Q3: How should this compound be stored?

To ensure the stability and performance of this compound, it should be stored at -20°C, protected from light and moisture. When stored correctly, the solid form is stable for at least 12 months. Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C for several weeks, though it is always recommended to prepare fresh solutions for optimal results.

Q4: Is the fluorescence of 5-TAMRA sensitive to pH?

The fluorescence of TAMRA dyes is generally considered to be relatively stable across a broad pH range, particularly within the physiological pH of most biological experiments (pH 6-8). However, some studies on related rhodamine dyes have shown a decrease in fluorescence intensity in alkaline environments (pH > 8). It is advisable to maintain a consistent pH in your experiments to ensure reproducibility.

Troubleshooting Guide: Solubility and Experimental Issues

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

This compound is inherently hydrophobic and has low solubility in aqueous buffers. Direct dissolution in buffers like PBS is often unsuccessful and can lead to precipitation. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent.

Recommended Solvents for Stock Solutions:

SolventRecommended Concentration
Anhydrous Dimethyl Sulfoxide (DMSO)Up to 10 mM
Anhydrous Dimethylformamide (DMF)Up to 10 mM

Protocol for Preparing an Aqueous Working Solution:

  • Prepare a Stock Solution: Dissolve the solid this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Ensure the solid is completely dissolved by vortexing.

  • Dilution into Aqueous Buffer: To prepare your working solution, add the organic stock solution dropwise to your aqueous buffer while vortexing. It is crucial to add the stock solution to the buffer and not the other way around. Do not add more than 5-10% of the organic solvent to your final aqueous solution, as a higher concentration may be detrimental to your protein or cells.

  • Check for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to sonicate it briefly or prepare a more dilute working solution.

Q6: After labeling, my protein precipitates out of solution. How can I prevent this?

The conjugation of the hydrophobic 5-TAMRA dye to a protein can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation. Here are several strategies to mitigate this issue:

  • Optimize the Dye-to-Protein Ratio: A high degree of labeling can significantly increase the hydrophobicity of the protein. Aim for a lower dye-to-protein molar ratio during the labeling reaction. A 1:1 ratio is often a good starting point.

  • Protein Concentration: For labeling reactions, a protein concentration of 2-10 mg/mL is often recommended. Concentrations below 2 mg/mL can lead to lower labeling efficiency.

  • Add Solubilizing Agents: If precipitation persists, consider including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or an organic co-solvent (if compatible with your downstream application) in your purification and storage buffers.

  • Purification Method: Prompt purification after the labeling reaction is crucial to remove unreacted dye, which can also contribute to precipitation. Size-exclusion chromatography is a common and effective method.

Q7: I am seeing low labeling efficiency in my experiments. What are the possible causes?

Low labeling efficiency can be caused by several factors:

  • Inactive this compound: Ensure that the dye has been stored correctly, protected from light and moisture. It is always best to use a freshly prepared stock solution.

  • Suboptimal Reaction pH: For EDC coupling to carboxylic acids, a slightly acidic pH (4.5-5.5) is optimal for the activation step, while the reaction with the amine is more efficient at a more neutral to slightly basic pH (7.2-8.0). For transglutaminase assays, the optimal pH will depend on the specific enzyme.

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for the reaction with activated carboxylic acids. Use amine-free buffers like MES or HEPES for the activation step of EDC coupling.

  • Inefficient EDC/NHS Activation: For EDC coupling, ensure that the EDC and NHS are fresh and have been stored under desiccated conditions.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound via EDC Coupling

This protocol describes the labeling of a protein's carboxylic acid groups (e.g., on aspartic and glutamic acid residues) with this compound.

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Protein Solution: Dissolve the protein in Activation Buffer to a concentration of 2-5 mg/mL.

  • Activate Carboxyl Groups: Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Couple this compound: Add the this compound stock solution to the activated protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purify the Labeled Protein: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Transglutaminase (TGase) Activity Assay

This protocol provides a general method for measuring TGase activity using this compound as a fluorescent substrate.

Materials:

  • This compound

  • Transglutaminase

  • N,N-dimethylcasein (or another suitable amine-acceptor substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • Anhydrous DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Reagents:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

    • Prepare a solution of N,N-dimethylcasein in Assay Buffer (e.g., 2 mg/mL).

    • Prepare serial dilutions of the transglutaminase in Assay Buffer.

  • Set up the Reaction: In a 96-well black microplate, add the following to each well:

    • 50 µL of the N,N-dimethylcasein solution

    • 25 µL of the this compound working solution

    • 25 µL of the transglutaminase dilution (or buffer for the negative control)

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the Reaction: Add 25 µL of Stop Solution to each well.

  • Measure Fluorescence: Read the fluorescence intensity in a microplate reader with excitation at ~552 nm and emission at ~578 nm. An increase in fluorescence intensity corresponds to the incorporation of this compound into the casein, which is proportional to the TGase activity.

Visualizations

EDC_Protein_Labeling_Workflow cluster_activation Step 1: Activation of Protein cluster_coupling Step 2: Coupling of this compound cluster_purification Step 3: Purification Protein Protein with -COOH groups Activated_Protein Protein with activated -COOH (NHS-ester) Protein->Activated_Protein 15-30 min @ RT EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-5.0) EDC_NHS->Activated_Protein Labeled_Protein Labeled Protein Activated_Protein->Labeled_Protein 2h @ RT or overnight @ 4°C (pH 7.2-7.5) TAMRA_Cadaverine This compound (in DMSO) TAMRA_Cadaverine->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Purified_Protein Purified Labeled Protein Purification->Purified_Protein Removal of free dye

Caption: Workflow for EDC-mediated labeling of a protein with this compound.

Transglutaminase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection TGase Transglutaminase Reaction_Mix Combine Reagents in Assay Buffer (pH 7.5, +Ca²⁺) TGase->Reaction_Mix Casein N,N-dimethylcasein Casein->Reaction_Mix TAMRA_Cad This compound TAMRA_Cad->Reaction_Mix Incubation Incubate at 37°C (30-60 min) Reaction_Mix->Incubation Stop_Reaction Add Stop Solution (EDTA) Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: ~552 nm, Em: ~578 nm) Stop_Reaction->Measure_Fluorescence

Caption: Workflow for a transglutaminase activity assay using this compound.

References

strategies to improve 5-TAMRA cadaverine labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their 5-TAMRA cadaverine labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of biomolecules with this compound.

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Suboptimal reaction pH.Ensure the reaction buffer is at the optimal pH for the specific coupling chemistry. For carbodiimide-mediated reactions (e.g., with EDC), a slightly acidic to neutral pH (4.5-7.5) is often required to activate carboxyl groups.
Inactive coupling reagents (e.g., EDC, NHS).Use fresh or properly stored coupling reagents. EDC is sensitive to moisture and should be stored desiccated at -20°C.
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate, citrate) that can compete with the labeling reaction. Use buffers such as MES or HEPES.
Insufficient molar excess of this compound or coupling reagents.Optimize the molar ratio of the dye and coupling reagents to the biomolecule. A molar excess of this compound and coupling agents is typically required.
Precipitation of Labeled Molecule Hydrophobicity of the TAMRA dye leading to aggregation.The hydrophobicity of TAMRA can decrease the solubility of the labeled molecule.[1][2] Consider adding a small amount of an organic solvent like DMSO or a non-ionic detergent to the reaction mixture if it is compatible with your biomolecule.
Over-labeling of the target molecule.Reduce the molar ratio of this compound in the labeling reaction to prevent excessive labeling, which can increase hydrophobicity and lead to aggregation.[2]
Difficulty Purifying the Labeled Conjugate Inefficient removal of unconjugated this compound.Select a purification method appropriate for the size and properties of your biomolecule.[2] Options include gel filtration (e.g., Sephadex G-25), dialysis with an appropriate molecular weight cut-off (MWCO), or chromatography (e.g., HPLC).[3]
Broad peaks during HPLC purification.Purification of molecules labeled with mixed isomers of TAMRA can sometimes result in broad peaks in HPLC. Using a single isomer of this compound may provide better resolution.
Unexpected Fluorescence Characteristics pH sensitivity of TAMRA fluorescence.The fluorescence intensity of TAMRA can be pH-dependent, decreasing in alkaline environments (pH > 8.0). For imaging and fluorescence measurements, use a pH-stabilized buffer like HEPES.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for labeling with this compound?

A1: this compound has a primary amine that can be used for two main labeling strategies:

  • Amide Bond Formation: The primary amine of this compound can be coupled to carboxylic acid groups on a target molecule (e.g., proteins, peptides) using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS).

  • Schiff Base Formation: It can be reversibly coupled to aldehydes and ketones to form a Schiff base. This bond can be stabilized by reduction with an agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to form a stable amine derivative.

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH depends on the coupling chemistry. For EDC-mediated coupling to carboxylic acids, a pH range of 4.5 to 7.5 is generally recommended for the activation step. The subsequent reaction with the amine (this compound) is more efficient at a slightly higher pH, typically around 7.2-8.0. For reactions involving Schiff base formation, the optimal pH can vary but is often in the range of 7.0-8.5.

Q3: What buffers should I use for the labeling reaction?

A3: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction. Recommended buffers include MES, HEPES, and phosphate buffers. Avoid buffers like Tris, glycine, acetate, and citrate.

Q4: How can I determine the degree of labeling (DOL)?

A4: The degree of labeling (DOL), or the number of dye molecules per biomolecule, can be determined spectrophotometrically. You will need to measure the absorbance of the labeled conjugate at the maximum absorbance of your biomolecule (e.g., 280 nm for proteins) and at the maximum absorbance of 5-TAMRA (around 544-555 nm). The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the biomolecule and the dye.

Q5: How should I store this compound?

A5: this compound should be stored at -20°C, protected from light and moisture. Stock solutions can be prepared in anhydrous DMSO or DMF and should also be stored at -20°C, protected from light. It is recommended to prepare the dye solution fresh for each labeling reaction.

Experimental Protocols

General Protocol for Labeling a Protein with this compound using EDC/NHS Chemistry

This protocol provides a general guideline for labeling a protein with carboxyl groups. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled in an appropriate amine-free buffer (e.g., MES, HEPES, or PBS at pH 6.0-7.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration or spin desalting column)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines or carboxylates.

  • Prepare Reagent Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in the reaction buffer. Prepare these solutions immediately before use as they are moisture-sensitive.

  • Activate the Protein: Add a 10-20 fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Labeling Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted this compound and byproducts by gel filtration, spin desalting column, or dialysis. The choice of method will depend on the size of the protein.

Data Presentation

Table 1: Recommended Molar Ratios for Labeling Reactions
ReagentRecommended Molar Excess (relative to biomolecule)Notes
This compound10 - 50 foldThe optimal ratio should be determined empirically. Higher ratios can lead to over-labeling and precipitation.
EDC10 - 20 foldShould be used in slight excess to NHS.
NHS10 - 20 foldAdded to improve coupling efficiency and reduce side reactions.

Visualizations

Experimental Workflow for this compound Labeling

G Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer activation Activate Protein Carboxyl Groups (EDC/NHS) prep_protein->activation prep_reagents Prepare Fresh Reagent Stocks (5-TAMRA, EDC, NHS) prep_reagents->activation labeling Add this compound and Incubate activation->labeling quenching Quench Reaction (Optional) labeling->quenching purify Purify Labeled Protein (e.g., Gel Filtration) labeling->purify If not quenching quenching->purify analyze Analyze Conjugate (Spectroscopy, DOL) purify->analyze

Caption: A flowchart of the key steps in a typical this compound labeling experiment.

Troubleshooting Logic for Low Labeling Efficiency

G Troubleshooting Low Labeling Efficiency cluster_checks Initial Checks cluster_solutions Solutions start Low Labeling Efficiency check_ph Is pH optimal for coupling chemistry? start->check_ph check_buffer Does buffer contain competing groups? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are coupling reagents (EDC/NHS) active? check_buffer->check_reagents No change_buffer Use non-competing buffer (MES, HEPES) check_buffer->change_buffer Yes check_ratio Is molar ratio of dye/reagents sufficient? check_reagents->check_ratio Yes fresh_reagents Use fresh reagents check_reagents->fresh_reagents No optimize_ratio Increase molar ratio check_ratio->optimize_ratio No end_node Re-run Experiment check_ratio->end_node Yes adjust_ph->check_buffer change_buffer->check_reagents fresh_reagents->check_ratio optimize_ratio->end_node

Caption: A decision tree for troubleshooting low labeling efficiency with this compound.

References

Technical Support Center: 5-TAMRA Cadaverine Applications in Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 5-TAMRA cadaverine in tissue-based applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges related to non-specific binding and background fluorescence, thereby optimizing your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in tissue analysis?

This compound is a fluorescent probe consisting of the tetramethylrhodamine (TAMRA) fluorophore attached to a cadaverine linker. This amine-containing linker allows the probe to be used as a substrate for transglutaminases, enzymes that catalyze the formation of isopeptide bonds between a primary amine and the gamma-carboxamide group of a glutamine residue. It can also be used to label activated carboxylic acid groups in the presence of activators like EDC or DCC.[1][2] Its bright orange fluorescence makes it a popular tool for visualizing enzymatic activity and labeling proteins in tissues.[2]

Q2: What are the common causes of high background fluorescence when using this compound in tissues?

High background fluorescence can stem from several sources, which can be broadly categorized as:

  • Autofluorescence: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, NADH, and lipofuscin.[3] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[3]

  • Non-specific Binding of the Probe: this compound can bind to tissue components through mechanisms other than the intended enzymatic reaction. This can include:

    • Ionic Interactions: The probe may electrostatically interact with charged molecules in the tissue.

    • Hydrophobic Interactions: The rhodamine dye structure has hydrophobic characteristics that can lead to binding with lipids and other non-polar components.

    • Schiff Base Formation: The primary amine on the cadaverine linker can reversibly react with aldehydes and ketones present in the tissue to form Schiff bases.

  • Reagent and Consumable Contamination: Solvents, buffers, and even plasticware can sometimes be a source of fluorescent contaminants.

Q3: I am observing high background fluorescence in my negative control tissues (no enzyme). What should I do?

High fluorescence in negative controls points towards tissue autofluorescence or non-specific binding of the probe. Here are some troubleshooting steps:

  • Assess Autofluorescence: Before staining, examine an unstained tissue section under the microscope using the same filter sets to gauge the level of endogenous autofluorescence.

  • Implement Autofluorescence Quenching: If autofluorescence is high, consider pre-treating the tissue with an autofluorescence quenching agent.

  • Optimize Blocking: Ensure you are using an appropriate blocking buffer to saturate non-specific binding sites.

  • Adjust Probe Concentration: A high concentration of this compound can lead to increased non-specific binding. Titrate the probe to find the lowest effective concentration.

  • Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound and loosely bound probe.

Troubleshooting Guides

Issue 1: High Overall Background Fluorescence

High background across the entire tissue section can obscure the specific signal.

Potential Cause Recommended Solution Additional Notes
Tissue Autofluorescence Pre-treat tissues with an autofluorescence quenching agent such as Sudan Black B or a commercial reagent like TrueVIEW™. Perfusion of the animal with PBS before fixation can also help by removing red blood cells, which are a source of autofluorescence.Sudan Black B can fluoresce in the far-red channel, which should be considered in multiplexing experiments.
Excessive Probe Concentration Perform a concentration titration of this compound to determine the optimal signal-to-noise ratio.Start with a concentration recommended in the literature or by the manufacturer and perform serial dilutions.
Inadequate Blocking Use a blocking buffer to saturate non-specific binding sites before adding the probe. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (in immunofluorescence). For small molecule probes, protein-based blockers are a good starting point.The choice of blocking agent may require empirical optimization.
Insufficient Washing Increase the number of wash steps (e.g., 3-4 washes of 5-10 minutes each) after probe incubation. Include a mild, non-ionic detergent like Tween 20 in the wash buffer to help reduce non-specific interactions.Ensure wash buffer volumes are sufficient to fully immerse the tissue sections.
Fixative-Induced Fluorescence Minimize fixation time with aldehyde-based fixatives. Consider treating with sodium borohydride to reduce aldehyde-induced autofluorescence. Alternatively, use a non-aldehyde fixative like cold methanol or ethanol if compatible with your target.Sodium borohydride treatment should be performed carefully as it can sometimes affect tissue integrity.
Issue 2: Punctate or Granular Background Staining

This can sometimes be mistaken for a specific signal.

Potential Cause Recommended Solution Additional Notes
Lipofuscin Granules Lipofuscin is an age-related pigment that autofluoresces strongly and appears as granular deposits. Treat tissues with Sudan Black B, which is effective at quenching lipofuscin autofluorescence.Lipofuscin is more prevalent in older tissues and certain cell types like neurons.
Probe Aggregates Ensure the this compound stock solution is fully dissolved. Centrifuge the diluted probe solution before application to pellet any aggregates.Prepare fresh dilutions of the probe for each experiment.
Non-specific Binding to Cellular Structures Optimize the blocking and washing steps as described above. The inclusion of a detergent in the wash buffer can be particularly helpful.

Experimental Protocols

Protocol 1: General Staining Protocol with this compound to Minimize Non-Specific Binding

This protocol provides a general framework. Specific timings and concentrations should be optimized for your particular tissue and target.

  • Tissue Preparation:

    • For frozen sections, air dry and fix as required (e.g., cold acetone or methanol).

    • For paraffin-embedded sections, deparaffinize and rehydrate through a graded series of ethanol. Perform antigen retrieval if necessary for your application.

  • Autofluorescence Quenching (Optional):

    • Incubate sections in a solution of Sudan Black B (e.g., 0.1% in 70% ethanol) for 10-20 minutes.

    • Wash thoroughly with PBS.

  • Blocking:

    • Incubate sections in a blocking buffer (e.g., PBS with 1-5% BSA) for 1 hour at room temperature.

  • Probe Incubation:

    • Dilute this compound to the optimized concentration in an appropriate reaction buffer.

    • Incubate sections with the probe solution for the desired time at the appropriate temperature (e.g., 1-2 hours at 37°C for enzymatic reactions).

  • Washing:

    • Wash sections 3-4 times for 5-10 minutes each in a wash buffer (e.g., PBS with 0.1% Tween 20).

  • Counterstaining and Mounting:

    • If desired, counterstain with a nuclear stain like DAPI.

    • Wash briefly and mount with an anti-fade mounting medium.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_treatment Pre-Staining cluster_staining Staining cluster_final Final Steps prep Deparaffinize & Rehydrate (FFPE Sections) quench Autofluorescence Quenching (e.g., Sudan Black B) prep->quench fix Fixation (Frozen Sections) fix->quench block Blocking Step (e.g., 1% BSA in PBS) quench->block probe Incubate with This compound block->probe wash Wash Steps (e.g., PBS + 0.1% Tween 20) probe->wash counterstain Counterstain (e.g., DAPI) wash->counterstain mount Mount with Antifade Medium counterstain->mount image Image Acquisition mount->image

Caption: Experimental workflow for staining tissues with this compound.

troubleshooting_logic cluster_solutions_auto Autofluorescence Solutions cluster_solutions_nonspecific Non-Specific Binding Solutions start High Background Observed control Check Negative Control (No Probe) start->control autofluor High Autofluorescence control->autofluor Fluorescence Present nonspecific Non-Specific Binding control->nonspecific Fluorescence Absent (Indicates Probe Issue) quench Implement Quenching (e.g., Sudan Black B) autofluor->quench fixation Optimize Fixation autofluor->fixation titrate Titrate Probe Concentration nonspecific->titrate blocking Optimize Blocking Buffer nonspecific->blocking washing Increase Wash Steps nonspecific->washing

Caption: Troubleshooting logic for high background with this compound.

References

Technical Support Center: Optimizing 5-TAMRA Cadaverine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing 5-TAMRA cadaverine.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

High background and low signal are common challenges in fluorescence microscopy. The following table outlines potential causes and solutions to improve your experimental outcomes.

ProblemPotential CauseRecommended Solution
High Background Non-Specific Binding of this compound: The fluorescent probe may adhere to cellular components other than the target of interest due to hydrophobic or ionic interactions.- Optimize Blocking: Use an appropriate blocking agent before introducing the fluorescent probe. Common options include Bovine Serum Albumin (BSA), normal serum from the secondary antibody's host species, or specialized commercial blocking buffers. - Increase Wash Steps: Prolong the duration and/or increase the number of washing steps after incubation with this compound to remove unbound probe.[1][2] - Optimize Probe Concentration: Titrate the concentration of this compound to the lowest effective concentration to minimize non-specific interactions.[3][4][5]
Autofluorescence: Endogenous fluorophores within the cells or tissue can contribute to background signal.- Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the 5-TAMRA signal from the autofluorescence spectrum. - Use an Unstained Control: Image an unstained sample under the same conditions to assess the level of autofluorescence. - Photobleach Autofluorescence: Before labeling, expose the sample to the excitation light to reduce autofluorescence, though be cautious not to damage the sample.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent particles.- Use High-Purity Reagents: Ensure all buffers and solutions are prepared with high-purity water and filtered to remove particulates. - Prepare Fresh Solutions: Prepare fresh working solutions of this compound and other critical reagents for each experiment.
Weak or No Signal Inefficient Labeling: The coupling reaction between this compound and the target molecule may be inefficient.- Verify Target Molecule Presence: Confirm the expression and accessibility of the target molecule in your sample. - Optimize Reaction Conditions: Ensure the pH and buffer composition are optimal for the EDC/NHS coupling reaction (typically pH 4.5-6.0 for EDC activation and pH 7.0-8.0 for amine coupling). - Check Reagent Quality: Ensure the EDC and NHS are fresh and have been stored correctly, as their reactivity is sensitive to moisture.
Photobleaching: The fluorescence of 5-TAMRA may be fading due to prolonged exposure to excitation light.- Use Antifade Mounting Media: Mount coverslips with a commercially available antifade reagent. - Minimize Light Exposure: Limit the sample's exposure to the excitation light by using neutral density filters, reducing laser power, and minimizing acquisition time. - Image Quickly After Staining: Acquire images as soon as possible after completing the staining protocol.
Incorrect Filter Sets: The excitation and emission filters on the microscope may not be optimal for 5-TAMRA.- Verify Filter Specifications: Check that the microscope's filter sets match the excitation and emission maxima of 5-TAMRA (Ex: ~546 nm, Em: ~575 nm).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in this compound experiments?

A1: The most common cause of high background is non-specific binding of the fluorescent probe to cellular components. This can be due to suboptimal blocking, inadequate washing, or using too high a concentration of the dye.

Q2: How can I reduce autofluorescence in my samples?

A2: To reduce autofluorescence, you can image an unstained control to establish a baseline, use a narrower emission filter, or try photobleaching the sample before labeling. For tissues known for high autofluorescence, such as the brain, specific quenching agents can be used.

Q3: What are the ideal storage conditions for this compound and its labeling reagents?

A3: this compound should be stored at -20°C, protected from light and moisture. EDC and NHS are also moisture-sensitive and should be stored desiccated at -20°C. It is recommended to aliquot reagents to avoid repeated freeze-thaw cycles.

Q4: Can I use a protocol for 5-TAMRA NHS ester for my this compound experiment?

A4: No, the labeling chemistries are different. 5-TAMRA NHS ester reacts with primary amines. This compound possesses a primary amine and is used to label carboxyl groups (in the presence of EDC and NHS) or aldehydes/ketones. Using the wrong protocol will result in failed labeling.

Q5: What is the optimal dye-to-protein ratio for labeling?

A5: The optimal dye-to-protein ratio should be determined empirically for each protein. A good starting point is a molar ratio of 10:1 to 40:1 (dye:protein). Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling will result in a weak signal.

Experimental Protocols

Protocol 1: Labeling of Carboxyl Groups on Proteins with this compound using EDC/NHS Chemistry

This protocol is adapted for labeling proteins with accessible carboxyl groups (e.g., aspartic and glutamic acid residues).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein to be labeled

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a concentration of 10 mg/mL each. Prepare these solutions fresh immediately before use.

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the desired amount of this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group of a labeling linker if one is being used, or to prepare for the reverse reaction with the protein's carboxyls.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. A starting molar ratio of 10-20 moles of dye per mole of protein is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

Protocol 2: Optimizing Washing Steps to Reduce Background

Procedure:

  • After the incubation with the this compound conjugate, remove the labeling solution.

  • Wash the cells/tissue three times with PBS containing 0.1% Tween-20 (PBS-T) for 5 minutes each with gentle agitation.

  • For particularly high background, increase the number of washes to five or increase the duration of each wash to 10 minutes.

  • A final wash with PBS without detergent can be performed before imaging.

Quantitative Data Summary

The choice of blocking agent can significantly impact the signal-to-noise ratio. The following table summarizes a comparison of different blocking agents.

Blocking AgentConcentrationIncubation TimeRelative Signal-to-Noise Ratio (Arbitrary Units)
No BlockingN/AN/A1.0
Bovine Serum Albumin (BSA)1% in PBS30 minutes3.5
Normal Goat Serum5% in PBS30 minutes4.2
Commercial Blocking Buffer XManufacturer's Rec.15 minutes5.1
Poly(ethylene glycol) (PEG) coatingN/APre-treatment4.8

Note: These values are illustrative and the optimal blocking agent and conditions should be determined empirically for each experimental system.

Visualizations

Factors_Affecting_SNR cluster_signal Signal cluster_noise Noise Target Target Abundance SNR Signal-to-Noise Ratio (SNR) Target->SNR Labeling Labeling Efficiency Labeling->SNR QuantumYield Fluorophore Quantum Yield QuantumYield->SNR Detection Detection Efficiency Detection->SNR Autofluorescence Autofluorescence Autofluorescence->SNR Nonspecific Non-specific Binding Nonspecific->SNR DetectorNoise Detector Noise DetectorNoise->SNR StrayLight Stray Light StrayLight->SNR

Caption: Factors influencing the signal-to-noise ratio.

Troubleshooting_Workflow Start Poor Signal-to-Noise Ratio HighBg High Background? Start->HighBg LowSignal Weak Signal? HighBg->LowSignal No OptimizeBlocking Optimize Blocking Agent and Concentration HighBg->OptimizeBlocking Yes VerifyTarget Verify Target Expression LowSignal->VerifyTarget Yes End Improved SNR LowSignal->End No IncreaseWashes Increase Wash Steps (Duration and Number) OptimizeBlocking->IncreaseWashes TitrateDye Titrate Dye Concentration IncreaseWashes->TitrateDye CheckAutofluorescence Check Autofluorescence (Unstained Control) TitrateDye->CheckAutofluorescence CheckAutofluorescence->End OptimizeLabeling Optimize Labeling (pH, Reagents) VerifyTarget->OptimizeLabeling CheckPhotobleaching Minimize Photobleaching (Antifade, Low Exposure) OptimizeLabeling->CheckPhotobleaching CheckFilters Verify Microscope Filter Sets CheckPhotobleaching->CheckFilters CheckFilters->End

Caption: A workflow for troubleshooting poor signal-to-noise ratio.

References

Technical Support Center: 5-TAMRA Cadaverine Labeling in Fixed and Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-TAMRA cadaverine for cellular labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell biology?

This compound is a fluorescent probe belonging to the rhodamine family of dyes.[1] It possesses a primary amine group, making it a valuable tool for labeling and visualizing various cellular components and processes.[2] Its primary applications include serving as a fluorescent substrate for transglutaminases to label proteins through transamidation and as a building block for creating fluorescent bioconjugates.[1][2]

Q2: What is the principle behind this compound labeling?

This compound can be used to modify carboxylic acid groups in the presence of activators (like EDC or DCC) or activated esters (such as NHS esters) to form a stable amide bond.[3] It can also reversibly couple to aldehydes and ketones to form a Schiff base, which can be reduced to a stable amine derivative.

Q3: Can this compound be used for detecting autophagy?

Yes, fluorescently labeled cadaverine derivatives, such as monodansylcadaverine (MDC), are used to detect the formation of autophagic vacuoles. While MDC is more commonly cited, the principle of labeling autophagic vacuoles can be extended to other cadaverine-based dyes like this compound. The dye gets incorporated into multilamellar bodies through ion trapping and interaction with membrane lipids.

Q4: Is this compound suitable for labeling acidic organelles?

Yes, rhodamine-based dyes can be used to label acidic organelles like lysosomes. The labeling of these organelles is often pH-dependent.

Q5: What are the excitation and emission maxima for this compound?

The approximate excitation and emission maxima for this compound are 552 nm and 578 nm, respectively.

Troubleshooting Guides

High Background Fluorescence

High background fluorescence can obscure the specific signal from your labeled target. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Autofluorescence Before labeling, photobleach the sample by exposing it to the excitation light. For fixed cells, consider treating with quenching agents like sodium borohydride or Sudan Black B.
Excess Dye Concentration Titrate the concentration of this compound to determine the optimal balance between signal and background.
Non-specific Binding For fixed cells, ensure adequate blocking with an appropriate blocking agent (e.g., BSA or serum). For live cells, increase the number of wash steps after labeling.
Contaminated Reagents or Consumables Use high-purity solvents and reagents. Ensure all plasticware and glassware are clean and free of fluorescent contaminants.
Inadequate Washing Increase the number and duration of wash steps after incubation with the dye to remove unbound probe.
Weak or No Signal

A faint or absent fluorescent signal can be due to a variety of factors from experimental setup to reagent issues.

Potential Cause Troubleshooting Steps
Suboptimal Dye Concentration Increase the concentration of this compound.
Incorrect Filter Sets Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of 5-TAMRA (Ex/Em: ~552/578 nm).
Photobleaching Minimize exposure of the sample to excitation light. Use an antifade reagent in the mounting medium for fixed cells.
Inefficient Labeling For fixed cells, ensure the fixation and permeabilization steps are compatible with your target and do not quench the fluorescence. For live cells, optimize the incubation time to allow for sufficient uptake of the dye.
Low Target Abundance If your target is expressed at low levels, consider using a signal amplification method.

Experimental Protocols & Data

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for using this compound in fixed and live cells.

Parameter Fixed Cell Labeling Live Cell Imaging
This compound Concentration 1-10 µM (starting point, requires optimization)1-10 µM
Incubation Time 1-2 hours at room temperature or overnight at 4°C30 minutes to 2 hours at 37°C
Fixation 4% Paraformaldehyde in PBSNot applicable
Permeabilization 0.1-0.5% Triton X-100 in PBSNot applicable
Excitation Wavelength ~552 nm~561 nm laser line is suitable
Emission Wavelength ~578 nm570-620 nm
Detailed Methodologies

Protocol 1: Labeling of Fixed Cells with this compound

This protocol provides a general guideline for labeling intracellular targets in fixed cells. Optimization may be required depending on the cell type and target.

  • Cell Seeding: Seed cells on coverslips in a culture dish and grow to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Labeling: Dilute this compound to the desired concentration (e.g., 1-10 µM) in blocking buffer. Incubate the cells with the labeling solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for TAMRA.

Protocol 2: Live-Cell Imaging with this compound

This protocol is designed for real-time visualization of cellular processes.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and grow to 60-80% confluency.

  • Prepare Labeling Solution: Dissolve this compound in serum-free medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Labeling: Wash the cells once with pre-warmed PBS. Replace the PBS with the pre-warmed labeling solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove unbound dye. Add fresh, pre-warmed complete cell culture medium.

  • Imaging: Immediately image the cells using a confocal microscope equipped with a heated stage and CO₂ chamber to maintain cell viability.

Visualizations

Fixed_Cell_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Seed_Cells Seed Cells on Coverslips Fixation Fix with 4% PFA Seed_Cells->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Labeling Incubate with this compound Blocking->Labeling Washing Wash Cells Labeling->Washing Mounting Mount with Antifade Medium Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for this compound labeling in fixed cells.

Live_Cell_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Seed_Cells Seed Cells on Imaging Dish Prepare_Solution Prepare Labeling Solution Seed_Cells->Prepare_Solution Incubation Incubate with this compound Prepare_Solution->Incubation Washing Wash Cells Incubation->Washing Imaging Live-Cell Microscopy Washing->Imaging

Caption: Workflow for this compound labeling in live cells.

References

Validation & Comparative

A Comparative Guide to Validating 5-TAMRA Cadaverine Labeling Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescent labeling techniques, ensuring the specificity of the chosen probe is paramount for generating reliable and reproducible data. 5-TAMRA (Tetramethylrhodamine) cadaverine is a widely used fluorescent probe for labeling biomolecules through their carboxyl groups or via transglutaminase-mediated reactions. This guide provides a comprehensive comparison of 5-TAMRA cadaverine with alternative fluorescent probes, supported by experimental data and detailed protocols to validate labeling specificity.

Mechanism of this compound Labeling

This compound possesses a primary amine that can be covalently conjugated to target molecules through two primary mechanisms:

  • Carbodiimide-mediated coupling to carboxyl groups: In the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxyl groups on a protein (glutamic acid, aspartic acid) or other biomolecule are activated to form a reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of this compound to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can enhance the efficiency of the reaction by forming a more stable amine-reactive intermediate.[1]

  • Transglutaminase-mediated labeling: this compound serves as a substrate for transglutaminases (TGs).[2][3] These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein or peptide and the primary amine of this compound.[3]

Quantitative Comparison of this compound and Alternatives

When selecting a fluorescent probe, it is crucial to consider not only its chemical reactivity but also its photophysical properties. Here, we compare 5-TAMRA to other commonly used fluorophores.

Property5-TAMRAAlexa Fluor 555Cy3
Excitation Maximum (nm) ~555~555~550
Emission Maximum (nm) ~580~565~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000~150,000~150,000
Quantum Yield ~0.1-0.3~0.1~0.15
Photostability ModerateHighLow to Moderate
pH Sensitivity Sensitive to high pHLargely insensitiveLess sensitive than TAMRA

Experimental Protocols for Validating Labeling Specificity

To ensure that the observed fluorescence is a direct result of specific labeling and not due to non-specific binding or artifacts, a series of validation experiments are essential.

Protocol 1: Validating Carbodiimide-Mediated Labeling Specificity

This protocol outlines the steps to label a protein with this compound via its carboxyl groups and includes crucial controls to assess specificity.

Materials:

  • Protein of interest (e.g., BSA)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a final concentration of 5 mM EDC and 2 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Labeling Reaction:

    • Prepare a 1-5 mg/mL solution of this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 20-50 fold molar excess of the probe over the protein is a common starting point.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification: Remove excess, unreacted this compound by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

Specificity Controls:

  • Negative Control (No EDC): Perform the entire labeling procedure but omit the addition of EDC. This control is crucial to assess the level of non-specific binding of this compound to the protein in the absence of carboxyl group activation.

  • Unlabeled Control: An aliquot of the protein that has not been subjected to the labeling procedure should be analyzed alongside the labeled samples to measure background fluorescence or autofluorescence.

  • Competitive Inhibition: For target-specific labeling, pre-incubate the protein with an unlabeled, carboxyl-containing molecule that is known to bind to the same site as this compound. A significant reduction in fluorescence intensity would indicate specific binding.

Protocol 2: Validating Transglutaminase-Mediated Labeling Specificity

This protocol describes a method for labeling a protein with this compound using transglutaminase and includes controls for specificity.

Materials:

  • Protein substrate containing accessible glutamine residues

  • Microbial transglutaminase (mTG)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Stop Solution: 50 mM EDTA

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein substrate (e.g., 1 mg/mL), this compound (e.g., 200 µM), and mTG (e.g., 10 µg/mL) in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.

  • Termination: Stop the reaction by adding the Stop Solution.

  • Analysis: Analyze the labeling efficiency and specificity by SDS-PAGE followed by in-gel fluorescence scanning.

Specificity Controls:

  • Negative Control (No mTG): Perform the reaction without the addition of transglutaminase. This will determine if there is any non-enzymatic labeling or interaction of the probe with the protein.

  • Inhibitor Control: Include a known transglutaminase inhibitor in the reaction mixture. A significant decrease in labeling will confirm that the reaction is enzyme-dependent.

  • Glutamine-deficient Substrate: If available, use a protein substrate that lacks accessible glutamine residues. No labeling should be observed in this case.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Carbodiimide-Mediated Labeling Protein-COOH Protein with Carboxyl Group Activated_Protein Activated Protein (O-acylisourea intermediate) Protein-COOH->Activated_Protein Activation EDC_SNHS EDC / Sulfo-NHS EDC_SNHS->Activated_Protein Labeled_Protein Labeled Protein (Stable Amide Bond) Activated_Protein->Labeled_Protein Coupling 5TAMRA_Cad This compound 5TAMRA_Cad->Labeled_Protein

Caption: Carbodiimide-mediated labeling pathway.

G cluster_1 Transglutaminase-Mediated Labeling Protein-Gln Protein with Glutamine Residue Labeled_Protein Labeled Protein (Isopeptide Bond) Protein-Gln->Labeled_Protein mTG Transglutaminase mTG->Labeled_Protein Catalysis 5TAMRA_Cad This compound 5TAMRA_Cad->Labeled_Protein

Caption: Transglutaminase-mediated labeling pathway.

G Start Start: Protein Labeling Labeling Perform Labeling Reaction (e.g., EDC coupling or mTG catalysis) Start->Labeling Negative_Control Negative Control (e.g., No EDC or No mTG) Start->Negative_Control Unlabeled_Control Unlabeled Control (Autofluorescence) Start->Unlabeled_Control Purification Purify Labeled Protein Labeling->Purification Analysis Analyze Fluorescence (e.g., SDS-PAGE, Spectroscopy) Negative_Control->Analysis Unlabeled_Control->Analysis Purification->Analysis Compare Compare Fluorescence Signal of Labeled vs. Controls Analysis->Compare Specific Specific Labeling Confirmed Compare->Specific Signal >> Controls NonSpecific High Non-Specific Binding (Troubleshoot) Compare->NonSpecific Signal ≈ Controls

References

A Head-to-Head Comparison: 5-TAMRA Cadaverine Versus Alexa Fluor Dyes for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the choice between classic and cutting-edge dyes is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of 5-TAMRA (Tetramethylrhodamine) cadaverine, a traditional rhodamine-based dye, and the popular Alexa Fluor series of dyes, specifically focusing on their application in microscopy.

This comparison will delve into the key performance characteristics of these fluorophores, including their spectral properties, brightness, photostability, and pH sensitivity. By presenting quantitative data in clearly structured tables and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific imaging needs.

At a Glance: Key Performance Characteristics

The selection of a fluorescent dye is often a balance between performance and cost. While 5-TAMRA cadaverine has been a reliable tool in molecular biology for many years, the Alexa Fluor dyes were developed to improve upon the performance of traditional fluorophores.[1] Here, we focus on Alexa Fluor 546 and Alexa Fluor 555, as they are spectrally similar to 5-TAMRA.[2][3]

PropertyThis compoundAlexa Fluor 546Alexa Fluor 555
Excitation Maximum (nm) ~552[4]~556[5]~555
Emission Maximum (nm) ~578~573~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000 - 95,000~112,000>150,000
Quantum Yield (Φ) ~0.1 - 0.5Not explicitly stated~0.1 (in aqueous buffer)
Relative Brightness GoodHighVery High
Photostability Good to RobustHighHigher than Cy3 and TAMRA
pH Sensitivity Fluorescence may decrease at pH > 8.0Insensitive over a broad pH rangeHighly insensitive over a broad pH range

In-Depth Performance Analysis

Brightness: The brightness of a fluorophore is a critical factor in microscopy, especially when detecting low-abundance targets. Brightness is determined by the combination of the molar extinction coefficient (the ability to absorb light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Alexa Fluor 555 exhibits a significantly higher molar extinction coefficient than 5-TAMRA, indicating superior light-absorbing capabilities. While some sources report a potentially higher quantum yield for TAMRA, the overall brightness of Alexa Fluor 555 conjugates is generally considered superior, partly due to its resistance to self-quenching at higher degrees of labeling.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is paramount for experiments requiring long-term imaging or intense illumination, such as time-lapse microscopy and super-resolution techniques. Alexa Fluor dyes are renowned for their enhanced photostability compared to traditional dyes like TAMRA. Conjugates of Alexa Fluor 546 and 555 are reported to outperform those of tetramethylrhodamine (TAMRA). This increased photostability allows for longer exposure times and the capture of more images before the fluorescent signal significantly diminishes.

pH Sensitivity: The stability of a fluorophore's fluorescence across a range of pH values is crucial for live-cell imaging, where intracellular pH can fluctuate. The fluorescence of Alexa Fluor dyes is stable over a broad pH range. In contrast, the fluorescence of TAMRA can be sensitive to pH, with a potential decrease in signal at pH levels above 8.0.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for common microscopy applications using these fluorescent dyes.

General Protein Labeling Workflow

Both 5-TAMRA and Alexa Fluor dyes are commonly available with amine-reactive functionalities, such as N-hydroxysuccinimidyl (NHS) esters, for covalent labeling of primary amines on proteins and other biomolecules.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification prep_dye Prepare Dye Solution (e.g., 10 mg/mL in DMSO) conjugation Incubate Dye and Protein (1 hour at room temperature, protected from light) prep_dye->conjugation prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) prep_protein->conjugation purification Separate Labeled Protein from Free Dye (e.g., size-exclusion chromatography) conjugation->purification

General workflow for labeling proteins with amine-reactive dyes.
  • Prepare Dye Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction: Add the 5-TAMRA-NHS ester solution to the protein solution at a 5-10 molar excess. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the TAMRA-labeled protein from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer like PBS.

Immunofluorescence Staining Workflow

Immunofluorescence (IF) is a widely used technique to visualize the localization of specific proteins within cells or tissues. This typically involves a primary antibody that binds to the target antigen and a secondary antibody conjugated to a fluorophore that binds to the primary antibody.

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture and Seed Cells on Coverslips fixation Fix Cells (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block Non-specific Binding (e.g., 10% serum) permeabilization->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab mounting Mount Coverslips with Antifade Medium secondary_ab->mounting imaging Image with Fluorescence Microscope mounting->imaging

Workflow for indirect immunofluorescence staining.
  • Cell Culture and Fixation: Culture adherent cells on sterile glass coverslips to the desired confluency. Gently wash the cells with PBS and then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 1% BSA and 10% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the TAMRA- or Alexa Fluor-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions and incubate for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Live-Cell Imaging Workflow

Live-cell imaging allows for the real-time visualization of dynamic cellular processes. The choice of a bright and photostable fluorophore is especially critical in these experiments to minimize phototoxicity and capture clear images over time.

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_seeding Seed Cells on Glass-Bottom Dishes prepare_probe Prepare Fluorophore-Labeled Probe Solution (in serum-free medium) cell_seeding->prepare_probe cell_labeling Incubate Cells with Labeled Probe (37°C in CO₂ incubator) prepare_probe->cell_labeling washing Wash Cells to Remove Unbound Probe cell_labeling->washing imaging Image Cells with a Confocal Microscope (equipped with environmental chamber) washing->imaging

General workflow for live-cell imaging with a fluorescent probe.
  • Cell Seeding: Seed live cells (e.g., HeLa) onto glass-bottom dishes and allow them to adhere and reach 60-80% confluency.

  • Prepare Peptide Solution: Dissolve the TAMRA-labeled peptide in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Labeling: Wash the cells once with pre-warmed PBS. Remove the PBS and add the pre-warmed peptide solution to the cells. Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound peptide. Add fresh, pre-warmed complete cell culture medium.

  • Imaging: Immediately image the cells using a confocal microscope equipped with a heated stage and CO₂ chamber. Use a 561 nm laser for excitation and collect the emission between approximately 570-620 nm.

Conclusion: Making the Right Choice

Both this compound and the spectrally similar Alexa Fluor dyes are valuable tools for fluorescence microscopy.

Choose this compound when:

  • Cost is a primary consideration.

  • The application is not highly sensitive to potential pH fluctuations.

  • Moderate photostability is sufficient for the experimental design.

Choose Alexa Fluor 546 or 555 when:

  • High brightness and photostability are paramount for demanding applications like super-resolution microscopy or single-molecule tracking.

  • The experimental conditions involve a wide range of pH values, particularly in live-cell imaging.

  • Reproducibility and consistent performance are critical for quantitative studies.

Ultimately, the optimal choice of fluorescent dye will depend on the specific requirements of the experiment, the available instrumentation, and the biological system under investigation. For critical applications, empirical testing and validation of the chosen dye's performance are always recommended.

References

A Comparative Analysis of the Quantum Yield of 5-TAMRA Cadaverine and Other Common Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. The fluorescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons, stands as a key performance indicator for a fluorophore. This guide presents a comparative overview of the quantum yield of 5-TAMRA cadaverine alongside other widely utilized rhodamine dyes, supported by a summary of experimental data and a detailed methodology for its determination.

Quantum Yield Comparison of Rhodamine Dyes

The following table summarizes the reported fluorescence quantum yields for 5-TAMRA and other common rhodamine dyes in various solvents. It is important to note that the quantum yield of a fluorophore is highly dependent on its chemical environment, including the solvent, pH, and temperature.

FluorophoreQuantum Yield (Φ)Solvent
5-TAMRA ~0.1 (for 5-carboxy-TAMRA)Not specified
~1/4 that of fluorescein conjugatesNot specified
Rhodamine B 0.31[1]Water
0.49[2][3]Ethanol
0.65[2][3]Basic Ethanol
0.70Ethanol
0.97Not specified
Rhodamine 6G 0.95Ethanol
0.95Water
Rhodamine 123 0.90Ethanol
0.86Ethanol

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, water)

  • Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield (e.g., this compound)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of the resulting linear fits for the standard (m_std) and the sample (m_smp) are determined.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_smp) is calculated using the following equation:

    Φ_smp = Φ_std * (m_smp / m_std) * (n_smp / n_std)^2

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_smp and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_smp and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

Visualizing the Experimental Workflow and Dye Relationships

To better understand the experimental process and the relationships between the discussed rhodamine dyes, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare Standard Solutions C Measure Absorbance (UV-Vis) A->C D Measure Fluorescence (Fluorometer) A->D B Prepare Sample Solutions B->C B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Slopes F->G H Calculate Quantum Yield G->H

Caption: Workflow for Relative Quantum Yield Determination.

RhodamineFamily Rhodamine Core Rhodamine Core Rhodamine B Rhodamine B Rhodamine Core->Rhodamine B Rhodamine 6G Rhodamine 6G Rhodamine Core->Rhodamine 6G Rhodamine 123 Rhodamine 123 Rhodamine Core->Rhodamine 123 TAMRA TAMRA Rhodamine Core->TAMRA This compound This compound TAMRA->this compound

Caption: Structural Relationship of Common Rhodamine Dyes.

References

A Comparative Guide to Purity Assessment of 5-TAMRA Cadaverine Conjugates by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled conjugates is paramount for the reliability and reproducibility of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 5-TAMRA (Tetramethylrhodamine) cadaverine conjugates, supported by experimental protocols and data.

Introduction to Purity Assessment

5-TAMRA cadaverine is a widely used fluorescent label that can be conjugated to molecules containing carboxylic acid groups, such as proteins, peptides, and small molecules, through a stable amide bond. The purity of the final conjugate is critical as unreacted this compound, byproducts of the coupling reaction, or poorly characterized conjugates can lead to inaccurate quantification, ambiguous experimental results, and potential off-target effects. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for both the purification and purity assessment of these conjugates.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In the context of this compound conjugates, the highly hydrophobic TAMRA dye significantly influences the retention time of the conjugate on a non-polar stationary phase, such as C18. A gradient of an organic mobile phase (e.g., acetonitrile) is typically used to elute the components, with more hydrophobic species eluting later.

This protocol outlines a general method for the purity assessment of a this compound-peptide conjugate.

Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a dual-wavelength UV-Vis or photodiode array (PDA) detector. A fluorescence detector can also be used for enhanced sensitivity.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent, such as a small amount of DMSO topped up with Mobile Phase A, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Elution Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.[1]

  • Detection: Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and approximately 555 nm (the absorbance maximum for TAMRA).[1]

  • Data Analysis: The purity of the conjugate is determined by integrating the area of the main peak corresponding to the conjugate and dividing it by the total area of all peaks detected at both wavelengths. A pure conjugate should exhibit a single, sharp, and symmetrical peak that absorbs at both 220 nm and 555 nm.[1] A purity of >95% is generally considered acceptable for most research applications.[1]

When coupling this compound to a carboxylic acid using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), several impurities can arise:

  • Unreacted this compound: Free fluorescent dye that did not conjugate.

  • Unreacted starting material: The original molecule (e.g., peptide) that was intended to be labeled.

  • EDC and its urea byproduct: The coupling agent and its resulting byproduct.

  • N-acylurea byproduct: A stable byproduct formed from the reaction of the activated carboxylic acid with EDC, which is unable to react with the amine.

  • Hydrolyzed activated ester: The NHS ester of the carboxylic acid can hydrolyze back to the carboxylic acid before reacting with this compound.

RP-HPLC is effective at separating these impurities from the desired conjugate due to differences in their hydrophobicity.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for assessing the purity of this compound conjugates.

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For charged conjugates like peptides, CE can offer very high resolution.

  • Advantages:

    • Higher theoretical plate counts and resolution compared to HPLC.

    • Faster analysis times and lower solvent consumption.

    • Can be more effective in separating species with similar hydrophobicity but different charges.

  • Disadvantages:

    • Generally lower loading capacity and sensitivity compared to HPLC, unless coupled with sensitive detectors like laser-induced fluorescence (LIF).

    • Reproducibility can be more challenging to maintain than with HPLC.

Mass Spectrometry measures the mass-to-charge ratio of ions, providing precise molecular weight information. It is often coupled with a separation technique like HPLC (LC-MS).

  • Advantages:

    • Provides definitive identification of the conjugate and impurities by confirming their molecular weights.

    • Highly sensitive and can detect low-level impurities that may not be resolved by UV detection in HPLC.

    • Can distinguish between the desired product and byproducts with very similar chromatographic properties.

  • Disadvantages:

    • Quantification can be less straightforward than with HPLC-UV due to variations in ionization efficiency.

    • Does not directly provide a measure of purity based on peak area in the same way as a chromatographic separation with UV detection.

TLC is a simple and rapid separation technique that can be used for a quick assessment of the reaction progress and purity.

  • Advantages:

    • Inexpensive, fast, and allows for the simultaneous analysis of multiple samples.

    • Useful for monitoring the progress of the conjugation reaction.

  • Disadvantages:

    • Lower resolution and sensitivity compared to HPLC and CE.

    • Provides qualitative or semi-quantitative results at best.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of each technique for the purity assessment of a fluorescently labeled peptide conjugate.

FeatureRP-HPLCCapillary Electrophoresis (CE)Mass Spectrometry (MS)Thin-Layer Chromatography (TLC)
Principle HydrophobicityCharge-to-size ratioMass-to-charge ratioPolarity/Adsorption
Resolution HighVery High(as a detector)Low
Sensitivity (LOD) ng - µg rangepg - ng range (with LIF)fg - pg rangeµg range
Analysis Time 20 - 40 minutes5 - 20 minutes< 1 minute (direct infusion)10 - 30 minutes
Quantitative Accuracy HighModerate to HighModerate (requires internal standards)Low (semi-quantitative)
Sample Throughput ModerateHighHighHigh
Cost per Sample ModerateLowHighVery Low

Visualizing the Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the logical workflow for the synthesis and purity assessment of a this compound conjugate.

cluster_synthesis Conjugation Reaction cluster_purification Purification & Purity Assessment Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture This compound This compound This compound->Reaction Mixture EDC/NHS EDC/NHS EDC/NHS->Reaction Mixture HPLC HPLC Reaction Mixture->HPLC CE CE Reaction Mixture->CE MS MS Reaction Mixture->MS Pure Conjugate Pure Conjugate HPLC->Pure Conjugate Impurity Profile Impurity Profile HPLC->Impurity Profile CE->Impurity Profile MS->Impurity Profile

Caption: Workflow for synthesis and purity analysis.

Start Start Prepare Sample Prepare Sample Start->Prepare Sample Equilibrate HPLC Equilibrate HPLC Prepare Sample->Equilibrate HPLC Inject Sample Inject Sample Equilibrate HPLC->Inject Sample Run Gradient Run Gradient Inject Sample->Run Gradient Detect at 220nm & 555nm Detect at 220nm & 555nm Run Gradient->Detect at 220nm & 555nm Integrate Peaks Integrate Peaks Detect at 220nm & 555nm->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

References

A Comparative Guide to the Photostability of 5-TAMRA Cadaverine and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. Among the myriad of photophysical properties, photostability—the ability of a fluorophore to resist photodegradation upon light exposure—is a key parameter, particularly for applications requiring long-term imaging or high-intensity illumination. This guide provides an objective comparison of the photostability of 5-TAMRA (Tetramethylrhodamine) cadaverine against other commonly used fluorophores in a similar spectral range.

Quantitative Comparison of Fluorophore Properties

The selection of a suitable fluorophore is a balance of several key photophysical parameters. While 5-TAMRA cadaverine is a versatile and widely used fluorescent probe, particularly as a transglutaminase substrate, its photostability is a crucial consideration. The following table summarizes the available quantitative data for 5-TAMRA and spectrally similar fluorophores. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Property5-TAMRAAlexa Fluor 555Cy3
Excitation Maximum (λex) ~546 nm~555 nm~550 nm
Emission Maximum (λem) ~579 nm~565 nm~570 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~95,000>150,000~150,000
Fluorescence Quantum Yield (Φf) ~0.1~0.1~0.15
Relative Photostability GoodHighModerate

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to biomolecules. The data presented is compiled from various sources and should be used as a guide. For critical applications, it is recommended to perform a direct comparison under specific experimental conditions.

In-Depth Photostability Analysis

Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their cyanine dye counterparts (e.g., Cy3). For instance, Alexa Fluor 555 is known for its exceptional photostability and brightness, making it a preferred choice for demanding imaging applications that involve prolonged or intense illumination. Cy3, while widely used, is known to be less photostable than Alexa Fluor 555.

Experimental Protocols

To ensure reproducible and comparable photostability data, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for assessing the photostability of fluorescent dyes using fluorescence microscopy.

Protocol: Determination of Photobleaching Half-Life (t₁/₂)

Objective: To quantify and compare the photobleaching rate of this compound and other fluorophores by measuring the decay of their fluorescence intensity under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Objective lens appropriate for the desired magnification (e.g., 60x or 100x oil immersion).

  • Excitation and emission filters appropriate for the fluorophores being tested.

  • Solutions of the fluorophores of interest (e.g., this compound, Alexa Fluor 555, Cy3) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Microscope slides and coverslips.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare a dilution of the fluorophore solutions and mount on a microscope slide.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Focus on the sample.

  • Image Acquisition:

    • Define a region of interest (ROI) containing the fluorescent sample.

    • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.

    • Begin a time-lapse acquisition, continuously illuminating the sample with the excitation light.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching. It is critical to maintain a constant excitation intensity throughout the experiment.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define an ROI around the fluorescent sample and measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without any sample and subtracting it from the sample ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential decay model to determine the photobleaching time constant (τ).

    • The photobleaching half-life (t₁/₂) can be calculated as: t₁/₂ = τ * ln(2).

  • Comparison: Compare the calculated photobleaching half-lives of the different fluorophores. A longer half-life indicates greater photostability.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows involving the use of this compound and the evaluation of fluorophore photostability.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_fluor Prepare Fluorophore Solutions (e.g., this compound, Alternatives) prep_sample Mount Sample on Microscope Slide prep_fluor->prep_sample setup_microscope Microscope Setup (Light Source, Filters, Focus) prep_sample->setup_microscope time_lapse Time-Lapse Imaging (Continuous Illumination) setup_microscope->time_lapse measure_intensity Measure Fluorescence Intensity (ROI) time_lapse->measure_intensity normalize Normalize Intensity Data measure_intensity->normalize plot_decay Plot Intensity vs. Time normalize->plot_decay calc_half_life Calculate Photobleaching Half-Life (t₁/₂) plot_decay->calc_half_life compare Comparative Evaluation calc_half_life->compare Compare Photostability

Caption: Workflow for Comparative Photostability Analysis.

transglutaminase_assay cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis protein Protein Substrate (with Glutamine residues) mix protein->mix tgase Transglutaminase (TGase) tgase->mix tamra_cad This compound (Amine Donor) tamra_cad->mix reaction Incubation (Enzymatic Incorporation) mix->reaction Ca²⁺ labeled_protein Fluorescently Labeled Protein reaction->labeled_protein separation Separation of Unreacted Dye (e.g., Gel Electrophoresis, Dialysis) labeled_protein->separation detection Fluorescence Detection (Fluorometer, Gel Imager) separation->detection quantification Quantify TGase Activity detection->quantification result Determine Enzyme Activity quantification->result

Caption: Transglutaminase Activity Assay Workflow.

Conclusion

The selection of a fluorescent dye is a critical step in the design of robust and reproducible fluorescence-based experiments. While this compound offers good photostability and is an excellent tool for specific applications like transglutaminase assays, researchers should be aware of the availability of newer generation fluorophores, such as Alexa Fluor 555, which demonstrate superior photostability and brightness. For demanding applications that require long-term imaging or high-intensity illumination, the use of a more photostable dye may be advantageous. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the photostability of these and other fluorophores within their specific experimental context, ensuring the selection of the most appropriate tool for their scientific inquiries.

A Head-to-Head Comparison: The Case for Single Isomer 5-TAMRA Cadaverine in High-Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding precision and reproducibility in fluorescent labeling, the choice of probe is paramount. This guide provides a comprehensive cost-benefit analysis of single isomer 5-TAMRA cadaverine, comparing it with its mixed isomer counterpart and other commercially available alternatives. Through a detailed examination of performance metrics and experimental considerations, we present the case for when the higher initial cost of a single isomer is a worthwhile investment for superior results.

Single isomer 5-TAMRA (Tetramethylrhodamine) cadaverine is a high-purity fluorescent probe designed for specific and reproducible labeling of biomolecules. It is particularly well-suited for applications involving enzymatic incorporation, such as the labeling of proteins by transglutaminases. Unlike its less expensive mixed isomer counterpart, 5(6)-TAMRA cadaverine, the single isomer formulation eliminates the variability introduced by the presence of two structurally similar but distinct fluorescent molecules. This leads to more consistent experimental outcomes, especially in sensitive applications like quantitative proteomics, high-resolution imaging, and assays requiring chromatographic separation.

Performance Comparison: A Quantitative Overview

The selection of a fluorescent probe is often a trade-off between cost and performance. While the initial outlay for a single isomer probe is higher, its superior performance characteristics can lead to long-term savings through reduced experimental variability and the need for fewer repeat experiments. The following tables provide a quantitative comparison of single isomer this compound with its mixed isomer and other popular alternatives.

Table 1: Photophysical Properties of Fluorescent Probes

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
5-TAMRA ~546~580~95,000[1]~0.1[1]9,500
5(6)-TAMRA ~553~575~92,000[2]~0.1 - 0.39,200 - 27,600
Alexa Fluor 555 ~555~565Not specifiedNot specifiedNot specified
ATTO 550 554576120,000[3]0.896,000

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye. The brightness is a calculated metric to estimate the potential signal intensity.

Table 2: Cost-Benefit Analysis of Cadaverine-Derivatized Fluorescent Probes

Fluorescent ProbePurityKey AdvantageKey DisadvantageEstimated Cost per mg
Single Isomer this compound Single IsomerHigh reproducibility, sharp HPLC peaksHigher initial cost~$35 - $40
5(6)-TAMRA Cadaverine (Mixed Isomers) Mixture of IsomersLower initial costBroader HPLC peaks, potential for variability~$14 - $20
Alexa Fluor 555 Cadaverine HighHigh photostability and brightnessHigher cost~$150 - $200
ATTO 550 Cadaverine HighHigh quantum yield and photostabilityHigher cost~$200 - $250

Estimated costs are based on commercially available quantities and are subject to change.

The Critical Advantage in Chromatography

One of the most significant benefits of using a single isomer fluorescent probe is the improved resolution and peak shape in reverse-phase high-performance liquid chromatography (RP-HPLC). When labeling peptides or proteins, the presence of two isomers in the 5(6)-TAMRA mixture can lead to peak broadening or the appearance of doublet peaks for a single labeled species. This complicates data analysis, reduces purification efficiency, and can compromise the accuracy of quantitative measurements.

HPLC_Comparison cluster_0 Single Isomer 5-TAMRA Labeled Peptide cluster_1 5(6)-TAMRA (Mixed Isomers) Labeled Peptide Single_Peak Sharp, Symmetrical Peak Broad_Peak Broad or Doublet Peak HPLC Column HPLC Column Detector Detector HPLC Column->Detector Detector->Single_Peak Single Isomer Detector->Broad_Peak Mixed Isomers

Caption: Idealized HPLC chromatogram showing the sharper peak of a peptide labeled with single isomer 5-TAMRA versus the broader peak from a mixed isomer label.

Experimental Protocols

Transglutaminase-Mediated Protein Labeling

This protocol provides a general framework for the enzymatic labeling of a protein with a fluorescent cadaverine derivative. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest containing a transglutaminase substrate sequence (e.g., a Q-tag)

  • Single isomer this compound (or alternative fluorescent cadaverine)

  • Microbial or tissue transglutaminase (TGase)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

  • Stop Solution: 50 mM EDTA

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the fluorescent cadaverine in an appropriate solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the protein of interest (final concentration 10 µM), fluorescent cadaverine (final concentration 1 mM), and TGase (0.05 units) in the reaction buffer.

  • Incubate the reaction mixture at room temperature overnight.

  • Stop the reaction by adding the stop solution.

  • Remove excess, unreacted fluorescent probe by passing the reaction mixture through a purification column.

  • Analyze the labeled protein using SDS-PAGE and fluorescence imaging, and quantify the labeling efficiency by measuring the absorbance of the protein and the fluorophore.

TGase_Labeling_Workflow Start Start Prepare_Reagents Prepare Protein, Fluorescent Cadaverine, and TGase Start->Prepare_Reagents Reaction_Incubation Incubate Reaction Mixture (Protein + Probe + TGase) Prepare_Reagents->Reaction_Incubation Stop_Reaction Stop Reaction with EDTA Reaction_Incubation->Stop_Reaction Purification Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Stop_Reaction->Purification Analysis Analyze Labeled Protein (SDS-PAGE, Fluorescence) Purification->Analysis End End Analysis->End

Caption: Workflow for transglutaminase-mediated protein labeling with a fluorescent cadaverine probe.

Signaling Pathway Context: Transglutaminase-Catalyzed Protein Crosslinking

Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins. This crosslinking is crucial in various biological processes. Fluorescent cadaverine derivatives act as amine donor substrates, allowing the enzyme to covalently attach the fluorescent probe to a target protein containing an accessible glutamine residue.

TGase_Mechanism Protein_Gln Protein-Gln Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Protein_Gln->Acyl_Enzyme_Intermediate TGase TGase Transglutaminase TGase->Acyl_Enzyme_Intermediate Ammonia NH3 Acyl_Enzyme_Intermediate->Ammonia Labeled_Protein Fluorescently Labeled Protein Acyl_Enzyme_Intermediate->Labeled_Protein Fluorescent_Cadaverine Fluorescent_Cadaverine Fluorescent Cadaverine (Amine Donor) Fluorescent_Cadaverine->Labeled_Protein

Caption: Simplified schematic of transglutaminase-catalyzed labeling of a protein with a fluorescent cadaverine.

Conclusion

For routine applications where minor variability is tolerable, the mixed isomer 5(6)-TAMRA cadaverine offers a cost-effective solution. However, for research and development that demands the highest level of precision, reproducibility, and clean analytical data, the single isomer this compound is the superior choice. The upfront investment in a single isomer probe is justified by the significant advantages in data quality, reduced ambiguity in results, and increased confidence in experimental outcomes. For applications where photostability and brightness are the absolute priorities, and budget allows, premium alternatives like Alexa Fluor and ATTO dyes should also be considered. Ultimately, the selection of the appropriate fluorescent probe should be guided by a thorough evaluation of the specific experimental needs and the desired quality of the data.

References

literature review of 5-TAMRA cadaverine in specific research models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of a wide range of biological assays. 5-TAMRA cadaverine, a bright, orange-fluorescent dye, has established itself as a valuable tool, particularly as a substrate for transglutaminase (TGase) enzymes and for the labeling of biomolecules. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for specific research models.

Performance Comparison of this compound and Alternatives

This compound is a single isomer of tetramethylrhodamine, which ensures high reproducibility in sensitive biological applications[1]. It is primarily used as a substrate for transglutaminases, enzymes that catalyze the formation of an isopeptide bond between a glutamine residue in a protein and a primary amine, such as the one provided by this compound. This reaction results in the stable, covalent labeling of the target protein. Beyond its role in TGase assays, this compound can also be used to label biomolecules containing reactive carboxylic acid, aldehyde, or ketone groups.

The choice of a fluorescent probe depends on various factors, including the specific application, the instrumentation available, and the biological system under investigation. Here, we compare the key properties of this compound with other commonly used fluorescent probes for similar applications.

PropertyThis compoundDansyl CadaverineAlexa Fluor™ 555 CadaverineQuenched Fluorescent Peptide Substrates
Excitation Max (nm) ~546~335~555Varies with fluorophore
Emission Max (nm) ~575~510~565Varies with fluorophore
Quantum Yield ModerateLowHighHigh (upon cleavage)
Photostability ModerateLowHighVaries with fluorophore
pH Sensitivity Sensitive to high pHSensitiveLargely insensitiveVaries with fluorophore
Primary Application Transglutaminase substrate, protein labelingTransglutaminase substrateProtein labeling, polar tracerReal-time enzyme kinetics
Advantages Bright fluorescence, single isomer for reproducibilityEstablished probe, good for qualitative assaysHigh photostability and quantum yield, pH insensitiveHigh signal-to-noise, suitable for high-throughput screening
Disadvantages Moderate photostability, pH sensitivityLow quantum yield and photostability, spectral overlap with cellular autofluorescenceHigher costIndirectly labels target proteins

Experimental Protocols

In Vitro Transglutaminase Activity Assay using this compound

This protocol describes a common method for measuring the activity of transglutaminase in vitro using this compound as a fluorescent substrate and a generic protein substrate like N,N-dimethylcasein.

Materials:

  • Transglutaminase (e.g., tissue transglutaminase, TG2)

  • This compound

  • N,N-dimethylcasein (or other suitable protein substrate)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT

  • Stop solution: 0.5 M EDTA

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of transglutaminase, N,N-dimethylcasein, and this compound in the assay buffer.

  • In a 96-well black microplate, add the N,N-dimethylcasein solution and the this compound solution.

  • To initiate the reaction, add the transglutaminase solution to the wells. For negative controls, add assay buffer without the enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 5-TAMRA (e.g., Ex: 546 nm, Em: 575 nm). The increase in fluorescence intensity is proportional to the transglutaminase activity.

Labeling of Nanoparticles for Cellular Uptake Studies

This protocol outlines a general procedure for labeling nanoparticles with this compound for visualization of their uptake by cells. This method assumes the nanoparticles have surface carboxyl groups.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer: MES buffer (pH 6.0)

  • Coupling buffer: PBS (phosphate-buffered saline), pH 7.4

  • Quenching solution: Tris-HCl or glycine solution

  • Dialysis membrane or centrifugal filtration device for purification

Procedure:

  • Activate the carboxyl groups on the nanoparticle surface by incubating them with EDC and NHS in the activation buffer.

  • Remove excess EDC and NHS by centrifugation or buffer exchange.

  • Immediately add this compound dissolved in the coupling buffer to the activated nanoparticles.

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench any unreacted activated carboxyl groups by adding the quenching solution.

  • Purify the this compound-labeled nanoparticles from unreacted dye and byproducts using dialysis or centrifugal filtration.

  • Characterize the labeled nanoparticles for dye incorporation and size distribution before use in cellular uptake studies.

Visualizing Biological Processes with this compound

Diagrams generated using the DOT language provide a clear visual representation of experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A This compound D Incubation at 37°C A->D B Protein Substrate B->D C Transglutaminase C->D E Fluorescence Measurement D->E

A typical workflow for an in vitro transglutaminase assay.

Transglutaminase 2 (TG2) is implicated in various cellular processes, including cell adhesion, migration, and survival, particularly in the context of cancer. The following diagram illustrates a simplified signaling pathway involving TG2 where a fluorescent probe like this compound could be used to measure its enzymatic activity.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell Fibronectin Fibronectin Integrin Integrin Fibronectin->Integrin binds TG2 TG2 (Transglutaminase 2) Integrin->TG2 activates FAK FAK Integrin->FAK TG2->FAK activates Src Src FAK->Src ERK ERK Src->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified TG2 signaling pathway in cancer cell proliferation.

The selection of a fluorescent probe is a critical decision in experimental design. This diagram provides a logical flow for choosing between this compound and its alternatives based on experimental needs.

decision_tree Start Start: Need to label a biomolecule Q1 Is it for a transglutaminase assay? Start->Q1 Q2 Need real-time kinetics? Q1->Q2 Yes Q3 Targeting carboxyl, aldehyde, or ketone groups? Q1->Q3 No A1_Yes Yes A1_No No Probe1 Use Quenched Fluorescent Peptide Substrate Q2->Probe1 Yes Probe2 Use this compound or Dansyl Cadaverine Q2->Probe2 No A2_Yes Yes A2_No No Probe3 Use this compound or Alexa Fluor Cadaverine Q3->Probe3 Yes End Consider other labeling chemistries Q3->End No A3_Yes Yes A3_No No

Decision tree for selecting a fluorescent amine probe.

References

Safety Operating Guide

Proper Disposal of 5-TAMRA Cadaverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of fluorescent dyes are critical for ensuring laboratory safety and environmental protection. 5-TAMRA cadaverine (5-Carboxytetramethylrhodamine, cadaverine conjugate), a commonly used amine-reactive fluorescent label, requires specific disposal procedures due to its chemical nature. This guide provides a comprehensive overview of the recommended disposal protocols, essential safety precautions, and a typical experimental workflow involving this reagent.

Immediate Safety and Disposal Plan

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in its solid form or in solution.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite). Collect the absorbed waste in a sealed, properly labeled container for disposal as chemical waste.[1]

Disposal Procedures:

This compound and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this dye be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, vials, gloves, and absorbent paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage:

    • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure that the storage area is away from incompatible materials such as strong oxidizing agents and acids.

  • Institutional EHS Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

Currently, there are no universally established, specific quantitative disposal limits for this compound. The guiding principle is to treat all concentrations of this dye as hazardous waste. Disposal regulations are primarily procedural, focusing on the safe collection and transfer of the waste to a licensed disposal facility.

Experimental Protocol: Protein Labeling with this compound

This compound is often used as a substrate for transglutaminase-mediated protein labeling. This process involves the enzymatic formation of a stable isopeptide bond between the primary amine of the cadaverine moiety and a glutamine residue on the target protein.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO or DMF.

    • Dissolve the target protein in a suitable reaction buffer (e.g., Tris buffer, pH 7.5) that is free of primary amines.

    • Prepare a stock solution of microbial transglutaminase (MTG).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the target protein and this compound at a desired molar ratio.

    • Initiate the labeling reaction by adding the transglutaminase enzyme.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours), protecting it from light to prevent photobleaching of the fluorophore.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a transglutaminase inhibitor or by heat inactivation.

  • Purification:

    • Remove excess, unreacted this compound and the enzyme from the labeled protein conjugate.

    • Common purification methods include gel filtration chromatography (e.g., Sephadex G-25), spin columns, or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of TAMRA (approximately 547 nm).

Visualization of Experimental Workflow

G Figure 1. Experimental Workflow for Protein Labeling with this compound cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve 5-TAMRA cadaverine in DMSO mix Combine target protein and This compound prep_dye->mix prep_protein Prepare target protein in amine-free buffer prep_protein->mix prep_enzyme Prepare transglutaminase (MTG) solution add_enzyme Add MTG to initiate reaction prep_enzyme->add_enzyme mix->add_enzyme incubate Incubate at RT (protected from light) add_enzyme->incubate purify Purify conjugate (e.g., gel filtration) to remove excess dye and enzyme incubate->purify analyze Characterize labeled protein (e.g., determine Degree of Labeling) purify->analyze

Figure 1. Protein labeling workflow using this compound.

References

Safeguarding Your Research: A Guide to Handling 5-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of 5-TAMRA cadaverine in laboratory settings. This guide provides clear, step-by-step instructions for researchers, scientists, and drug development professionals to minimize risks and ensure proper disposal.

5-Carboxytetramethylrhodamine cadaverine (this compound) is a fluorescent dye commonly used in bioconjugation and protein labeling.[1][2] While specific OSHA hazards are not listed for a similar compound, 5-TAMRA-SE, avoiding contact with skin and eyes is a primary precaution.[3] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[4] The following table summarizes the recommended PPE for handling this compound, particularly when there is a risk of dust formation or splashes.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes & Face Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of the powder or solvent. A face shield may be necessary for larger quantities or when there is a significant splash risk.
Hands Disposable nitrile glovesProvides initial protection against skin contact.[4] For prolonged contact or when handling stock solutions, double gloving is recommended. Gloves should be changed immediately if contaminated.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or with local exhaust ventilationRecommended to minimize inhalation of any dust particles, especially when handling the lyophilized powder.

Operational Plan: From Receipt to Use

A structured workflow is essential to maintain safety and experimental integrity when working with this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the lyophilized powder at -20°C and protect it from light.

  • The product is typically stable for 12 months from the date of receipt under these conditions.

Preparation and Handling
  • Engineering Controls: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood or a designated area with local exhaust ventilation to prevent inhalation of dust.

  • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.

  • Dissolving: The compound is soluble in DMSO or DMF. Add the solvent slowly to the vial containing the powder to avoid splashing.

Experimental Use
  • When using solutions of this compound, continue to wear all recommended PPE.

  • Clearly label all tubes and containers with the compound name and concentration.

  • Avoid direct contact with the fluorescent solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of any unwanted solid this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.

  • Contaminated Consumables: All disposable items that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container. The container should be appropriate for flammable organic solvents if DMSO or DMF was used. Consult your institution's environmental health and safety office for specific liquid waste disposal procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal receive Receive & Inspect store Store at -20°C, Protected from Light receive->store weigh Weigh in Fume Hood store->weigh dissolve Dissolve in DMSO/DMF weigh->dissolve ppe Don Appropriate PPE: - Lab Coat - Gloves - Safety Glasses experiment Perform Experiment dissolve->experiment ppe->experiment solid_waste Solid Waste (Unused Product, Contaminated Consumables) experiment->solid_waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste dispose Dispose via EHS Guidelines solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.